molecular formula C21H32N2O8 B605298 Ald-Ph-PEG4-NH-Boc

Ald-Ph-PEG4-NH-Boc

货号: B605298
分子量: 440.5 g/mol
InChI 键: HPQOIZCKUNSTRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ald-Ph-PEG3-O-NH-Boc is a PEG Linker.

属性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOIZCKUNSTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Role of Ald-Ph-PEG4-NH-Boc in Advanced Bioconjugation and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Ald-Ph-PEG4-NH-Boc, has emerged as a critical tool in modern biopharmaceutical research, enabling the precise and controlled assembly of complex biomolecules. Its unique architecture, featuring a bio-orthogonal aldehyde, a flexible polyethylene glycol (PEG) spacer, and a protected amine, provides researchers with a versatile platform for developing sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.

Core Attributes and Chemical Reactivity

This compound is structurally defined by three key functional components:

  • Aromatic Aldehyde (Ald-Ph): This functional group serves as a bio-orthogonal handle for chemoselective ligation. It readily reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[1][2] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1][2]

  • Tetraethylene Glycol Spacer (PEG4): The PEG4 linker is a hydrophilic and flexible chain that imparts several desirable properties to the final conjugate.[3] It enhances aqueous solubility, reduces aggregation, and can mitigate the immunogenicity of the conjugated molecule.[3] The defined length of the PEG4 spacer is crucial for optimizing the distance between the conjugated entities, a critical factor in the efficacy of ADCs and PROTACs.[1][4]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for a sequential and controlled conjugation strategy. The Boc group is stable under the conditions required for aldehyde-mediated ligation but can be readily removed under mild acidic conditions to expose the primary amine for subsequent modification.[5]

Applications in Antibody-Drug Conjugate (ADC) Development

In the realm of oncology, this compound serves as a valuable linker for the construction of ADCs. These targeted therapies utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to cancer cells. The linker plays a pivotal role in connecting the antibody to the drug and ensuring the stability of the conjugate in circulation and the timely release of the payload at the target site.

While direct research articles detailing the use of this compound in a marketed ADC are not publicly available, its utility can be inferred from established site-specific conjugation strategies. One such strategy involves the enzymatic or genetic introduction of an aldehyde group onto the antibody.[6] The this compound linker can then be used in a reverse manner, where the payload is first attached to the linker's deprotected amine, and the aldehyde end of the linker is subsequently conjugated to a hydrazide or aminooxy-modified antibody.

Logical Workflow for ADC Synthesis using an Aldehyde-Reactive Linker

The following diagram illustrates a generalized workflow for the synthesis of an ADC where an aldehyde-functionalized antibody is conjugated with a linker-payload construct.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Ab Monoclonal Antibody EnzMod Enzymatic/Genetic Modification (e.g., Formylglycine Generating Enzyme) Ab->EnzMod Ald_Ab Aldehyde-functionalized Antibody EnzMod->Ald_Ab Conjugation Hydrazone Ligation (pH 5.0-6.5) Ald_Ab->Conjugation Linker Hydrazide-PEG4-NH-Boc (Linker Analogue) Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection Amine_Linker Hydrazide-PEG4-NH2 Deprotection->Amine_Linker Linker_Payload Hydrazide-PEG4-Payload Amine_Linker->Linker_Payload Payload Cytotoxic Payload (with reactive group) Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Homogeneous ADC Purification->ADC

A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocol: General Hydrazone Ligation for ADC Synthesis

This protocol describes a general method for conjugating a hydrazide-modified linker-payload to an aldehyde-functionalized antibody.

  • Preparation of Aldehyde-Functionalized Antibody:

    • Generate aldehyde groups on the antibody using established enzymatic (e.g., formylglycine generating enzyme) or chemical (e.g., periodate oxidation of glycans) methods.

    • Purify the modified antibody using size-exclusion chromatography (SEC) and exchange it into a conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Preparation of Hydrazide-Linker-Payload:

    • Synthesize or procure the hydrazide-functionalized linker-payload construct.

    • Dissolve the construct in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the hydrazide-linker-payload stock solution to the aldehyde-functionalized antibody solution.

    • Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation.

    • The reaction can be optionally catalyzed by the addition of aniline to a final concentration of 10-100 mM to accelerate the formation of the hydrazone bond.[2]

  • Purification and Characterization:

    • Remove unreacted linker-payload and catalyst by SEC or dialysis.

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker, such as that provided by this compound, are crucial for facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4]

This compound is ideally suited for the modular synthesis of PROTACs. For instance, a warhead (target protein binder) with an aminooxy or hydrazide handle can be reacted with the aldehyde of the linker. Following this, the Boc group can be deprotected to reveal the amine, which is then coupled to an E3 ligase ligand containing a carboxylic acid or other amine-reactive functional group.

The PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Tagged_POI Polyubiquitinated POI Ubiquitination->Tagged_POI Proteasome Proteasome Tagged_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

The mechanism of PROTAC-mediated targeted protein degradation.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in reduced stability of the ternary complex. The following table presents synthesized data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency and cell permeability.[1][4]

Linker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (Papp, 10⁻⁶ cm/s) [c]
PEG355850.8
PEG4 20 95 1.2
PEG515>981.5
PEG630921.0

Data Footnotes: [a] DC50: The half-maximal degradation concentration, a measure of potency. [b] Dmax: The maximum percentage of target protein degradation. [c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA).

This data highlights that a PEG4 linker can provide a favorable balance of high degradation potency and good cell permeability for this particular PROTAC system.

Experimental Protocol: General PROTAC Synthesis and Evaluation

This protocol outlines a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound and its subsequent in vitro evaluation.

  • Synthesis of Linker-Warhead Intermediate:

    • Dissolve this compound and an aminooxy- or hydrazide-functionalized warhead (target protein binder) in a suitable solvent (e.g., a mixture of organic solvent and aqueous buffer, pH 6.5-7.5).

    • Use a slight molar excess of the warhead (1.1-1.5 equivalents).

    • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction by LC-MS.

    • Purify the resulting oxime/hydrazone-linked intermediate by chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the deprotected amine intermediate and an E3 ligase ligand with an activated carboxylic acid (e.g., NHS ester) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

  • In Vitro Evaluation of PROTAC Activity:

    • Cell Culture and Treatment: Plate a relevant human cell line (e.g., a cancer cell line expressing the target protein) and allow the cells to adhere. Treat the cells with a serial dilution of the synthesized PROTAC for a defined period (e.g., 18-24 hours).

    • Western Blot Analysis: Lyse the cells and quantify the total protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target protein to assess its degradation. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Data Analysis: Quantify the band intensities from the Western blot to determine the percentage of target protein remaining at each PROTAC concentration. Plot the data to calculate the DC50 and Dmax values.[4]

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and orthogonal reactivity enable the precise construction of complex bioconjugates. As demonstrated, its application in the synthesis of ADCs and PROTACs holds significant promise for the development of next-generation targeted therapies. The provided data and protocols offer a foundational framework for the successful implementation of this linker in advanced biopharmaceutical research.

References

The Core Mechanism of Ald-Ph-PEG4-NH-Boc in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Ald-Ph-PEG4-NH-Boc, represents a sophisticated tool in the field of bioconjugation, enabling the precise and stable linkage of biomolecules. Its unique architecture, featuring a terminal benzaldehyde, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide delves into the core mechanism of action of this compound, providing detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.

The Molecular Architecture and Functional Components

The functionality of this compound is derived from its three key components:

  • Benzaldehyde (Ald-Ph): The aromatic aldehyde group serves as the primary reactive handle for covalent bond formation with specific functional groups on biomolecules. Its reactivity is influenced by the phenyl group, which participates in the reaction mechanism.

  • PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic spacer that imparts several beneficial properties to the resulting bioconjugate. These include enhanced aqueous solubility, increased stability, reduced immunogenicity, and minimized steric hindrance.[3][4][][6][7][8] The defined length of the PEG4 linker allows for precise spatial control between the conjugated molecules.[4]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation steps.[9][10][11] This orthogonality allows for a stepwise and controlled assembly of complex bioconjugates.

Mechanism of Action in Bioconjugation

This compound primarily engages in two highly specific and efficient bioconjugation reactions: oxime ligation and reductive amination . The choice of reaction depends on the functional group present on the target biomolecule.

Oxime Ligation

Oxime ligation is a bioorthogonal reaction that occurs between the aldehyde group of the linker and an aminooxy or hydrazide group on a biomolecule, forming a stable oxime or hydrazone bond, respectively.[12] This reaction is highly chemoselective and can be performed under mild, physiological conditions.[12]

The reaction is often catalyzed by nucleophilic catalysts like aniline or its derivatives, which significantly accelerate the rate of bond formation.[12][13][14] The mechanism involves the formation of a more reactive Schiff base intermediate with the catalyst, which is then displaced by the aminooxy group.

G cluster_0 Oxime Ligation Mechanism This compound This compound Schiff_Base_Intermediate Schiff Base Intermediate This compound->Schiff_Base_Intermediate + Aniline Aminooxy-Biomolecule Aminooxy-Biomolecule Oxime_Conjugate Stable Oxime Conjugate Aniline_Catalyst Aniline Catalyst Schiff_Base_Intermediate->Oxime_Conjugate + Aminooxy-Biomolecule - Aniline

Mechanism of Aniline-Catalyzed Oxime Ligation.
Reductive Amination

Reductive amination provides a pathway to conjugate this compound to biomolecules containing primary amines, such as the lysine residues on proteins. The reaction proceeds in two steps: the initial formation of an imine (Schiff base) between the aldehyde and the amine, followed by the reduction of the imine to a stable secondary amine linkage.[15][16]

A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is typically used to selectively reduce the imine in the presence of the aldehyde.[16]

G cluster_1 Reductive Amination Mechanism This compound This compound Imine_Intermediate Imine (Schiff Base) Intermediate This compound->Imine_Intermediate + Primary Amine - H₂O Primary_Amine_Biomolecule Primary Amine on Biomolecule Amine_Conjugate Stable Secondary Amine Conjugate Imine_Intermediate->Amine_Conjugate + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Mechanism of Reductive Amination.

Quantitative Data

The efficiency and kinetics of the bioconjugation reactions involving this compound are critical for successful experimental design. The following tables summarize key quantitative data from the literature.

Table 1: Kinetics of Oxime Ligation with Benzaldehyde Derivatives

ParameterValueConditionsReference
Second-order rate constant (k₂)8.2 ± 1.0 M⁻¹ s⁻¹Aniline-catalyzed, pH 7[13]
Catalytic Efficiencym-phenylenediamine is up to 15x more efficient than anilinepH 7[14]

Table 2: Yield of Reductive Amination with Aromatic Aldehydes

Amine SubstrateYieldConditionsReference
n-butylamine72–96%p-methoxybenzaldehyde, 100 bar H₂, 100 °C[15][17]
benzylamine72–96%p-methoxybenzaldehyde, 100 bar H₂, 100 °C[15][17]

Table 3: Stability of Bioconjugate Linkages

Linkage TypeStability CharacteristicReference
OximeSignificantly more stable than hydrazones at physiological pH[18]
Secondary AmineStable covalent bond[15]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific applications.

Protocol for Oxime Ligation
  • Dissolve the aminooxy-functionalized biomolecule in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Dissolve this compound in the same buffer.

  • Prepare a stock solution of aniline catalyst (e.g., 100 mM in DMSO).

  • Add the this compound solution to the biomolecule solution at a desired molar excess.

  • Add the aniline catalyst to the reaction mixture.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol for Reductive Amination
  • Dissolve the amine-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 6-7).

  • Add this compound to the biomolecule solution.

  • Incubate the mixture at room temperature for a designated period to allow for imine formation.

  • Add a freshly prepared solution of a reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.

  • Continue the incubation at room temperature for several hours to overnight.

  • Quench the reaction by adding a quenching reagent.

  • Purify the conjugate to remove unreacted linker and reducing agent byproducts.

Protocol for Boc Deprotection
  • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9][10]

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[9][10]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.

Application Workflow: Synthesis of a PROTAC

The heterobifunctional nature of this compound is ideally suited for the synthesis of PROTACs, which consist of a target protein binder and an E3 ligase ligand joined by a linker.

G cluster_2 PROTAC Synthesis Workflow Step1 Step 1: Conjugate Target Protein Binder to this compound Step2 Step 2: Purify the Intermediate Conjugate Step1->Step2 Via Oxime Ligation or Reductive Amination Step3 Step 3: Boc Deprotection Step2->Step3 Using TFA/DCM Step4 Step 4: Conjugate E3 Ligase Ligand to the Deprotected Amine Step3->Step4 Step5 Step 5: Final Purification of PROTAC Step4->Step5

Workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers a robust platform for advanced bioconjugation. Its well-defined reactive ends, coupled with the beneficial properties of the PEG4 spacer, enable the controlled and efficient synthesis of complex biomolecular constructs. A thorough understanding of its mechanism of action and the availability of optimized experimental protocols are paramount for leveraging its full potential in the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] The elegant architecture of an ADC comprises a monoclonal antibody (mAb) for precise targeting, a highly potent cytotoxic payload, and a chemical linker that bridges the two.[1] The linker is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[3] Among the various linker technologies, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a versatile and highly effective tool in modern ADC design.[3]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers in the context of ADC development. We will delve into their core functionalities, explore the critical impact of PEG chain length on ADC performance through quantitative data, provide detailed experimental protocols for key analytical techniques, and visualize complex biological and experimental workflows.

The Core Role of Heterobifunctional PEG Linkers in ADCs

Heterobifunctional PEG linkers possess two distinct reactive functional groups at either end of a polyethylene glycol chain, enabling the specific and controlled conjugation of the antibody to the cytotoxic payload.[4] The incorporation of a PEG moiety into the linker structure offers several key advantages:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation.[5] The hydrophilic nature of PEG linkers significantly improves the overall solubility of the ADC, mitigating these issues and allowing for higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life and reduced clearance rates.[6] This extended circulation time provides a greater opportunity for the ADC to reach its target tumor cells.[3]

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.[5]

  • Flexible Spacing: The PEG chain acts as a flexible spacer, which can help to overcome steric hindrance and ensure that both the antibody and the payload can exert their functions effectively.[3]

Heterobifunctional PEG linkers can be broadly categorized into two main types based on their release mechanism:

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon internalization into the target cell. The cleavage is typically triggered by the specific microenvironment of the tumor cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[3]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody within the lysosome.[3] Non-cleavable linkers generally exhibit greater stability in circulation.

Data-Driven Insights: The Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that must be carefully optimized to achieve the desired balance between pharmacokinetic properties and cytotoxic potency. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
Linker LengthADC ModelAnimal ModelKey PK ParameterResult
No PEG Non-targeting MMAE ADCSprague-Dawley RatClearanceRapid[6]
PEG4 Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than PEG8/12[6]
PEG8 Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; threshold for minimal clearance[6][7]
PEG12 Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8[6]
No PEG ZHER2-MMAEMouseHalf-life-[6]
4 kDa PEG ZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[6]
10 kDa PEG ZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[6]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
Linker LengthADC Construct (Illustrative)Target Cell LineIC50 (nM)Key Observation
No PEG Trastuzumab-DM1SK-BR-3 (HER2+)~0.015High potency with non-PEGylated linker.
PEG3 (Short) Trastuzumab-DM1SK-BR-3 (HER2+)~0.025-0.050Slight decrease in potency compared to no PEG.
PEG6 (Medium) Trastuzumab-DM1SK-BR-3 (HER2+)~0.050-0.100Moderate decrease in potency.
PEG12 (Long) Trastuzumab-DM1SK-BR-3 (HER2+)~0.100-0.250Further reduction in in vitro potency is often observed.
No PEG ZHER2-MMAENCI-N87 cells--[6]
4 kDa PEG ZHER2-MMAENCI-N87 cells4.5 to 6.5-fold reduction vs. no PEGLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[6]
10 kDa PEG ZHER2-MMAENCI-N87 cells22 to 22.5-fold reduction vs. no PEGLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[6]
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
Linker LengthADC ModelIn Vivo ModelKey Efficacy MetricResult
No PEG Anti-FRα ADCMurine FRα ModelTumor Growth Inhibition~11%
PEG2/PEG4 Anti-FRα ADCMurine FRα ModelTumor Growth Inhibition~35-45%
PEG8/PEG12/PEG24 Anti-FRα ADCMurine FRα ModelTumor Growth Inhibition~75-85%

Visualizing the Science: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Payload Cytotoxic Payload cluster_Linker Heterobifunctional PEG Linker mAb Targeting Specificity linker Solubility Stability Pharmacokinetics mAb->linker payload Potent Cytotoxicity linker->payload

General structure of an Antibody-Drug Conjugate with a PEGylated linker.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Tumor Cell) cluster_Bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) BystanderCell Bystander Cell (Antigen Negative) BystanderApoptosis Apoptosis BystanderCell->BystanderApoptosis Cytotoxic Effect Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease PayloadAction 5. Cytotoxic Action (e.g., Tubulin Inhibition or DNA Damage) PayloadRelease->PayloadAction ReleasedPayload Released Payload PayloadRelease->ReleasedPayload Diffusion Apoptosis 6. Apoptosis PayloadAction->Apoptosis ReleasedPayload->BystanderCell Diffusion ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Conjugation & Purification cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation TargetSelection Target Antigen Selection mAbDevelopment Antibody Development TargetSelection->mAbDevelopment PayloadLinker Payload & Linker Selection/Design mAbDevelopment->PayloadLinker Conjugation ADC Conjugation PayloadLinker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR & Drug Distribution (HIC, MS) Purification->DAR Stability Stability Assays DAR->Stability Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Stability->Cytotoxicity Pharmacokinetics Pharmacokinetics (PK) Studies Cytotoxicity->Pharmacokinetics Efficacy In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology

References

The Strategic Role of the PEG4 Spacer in the Ald-Ph-PEG4-NH-Boc Linker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ald-Ph-PEG4-NH-Boc linker is a heterobifunctional chemical entity integral to the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its architecture, featuring a benzaldehyde group, a four-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive examination of the core functionalities of this linker, with a particular focus on the pivotal role of the PEG4 spacer in optimizing the physicochemical and pharmacokinetic properties of the resulting conjugates.

Core Functionality of the this compound Linker

The this compound linker is designed for a two-step conjugation strategy. The benzaldehyde group allows for the formation of a stable oxime bond with aminooxy- or hydrazide-functionalized molecules under mild conditions.[1][2][3] The Boc-protected amine provides a latent reactive site that, upon deprotection under acidic conditions, reveals a primary amine for subsequent conjugation to another molecule, typically via amide bond formation.[4][5][6] This orthogonal reactivity is crucial for the precise assembly of complex biomolecular constructs.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a discrete, four-unit polyethylene glycol (PEG4) spacer is a key design feature that imparts several beneficial properties to the linker and the final bioconjugate.

Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many cytotoxic payloads. This can lead to aggregation, reduced efficacy, and poor manufacturing viability.[7][8][9] The hydrophilic nature of the PEG4 spacer helps to mitigate these issues by increasing the overall water solubility of the ADC.[10][11][][] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[10]

Improved Pharmacokinetics and Bioavailability

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutics.[7][8][10] The PEG4 spacer contributes to this effect by:

  • Prolonging Circulation Half-Life: The PEG chain creates a hydration shell around the conjugate, which increases its hydrodynamic radius and shields it from renal clearance and recognition by the immune system.[7][10] This leads to a longer circulation time, allowing for greater exposure of the target tissue to the therapeutic agent.[10]

  • Reduced Immunogenicity: By masking potential epitopes on the payload or linker, the PEG spacer can reduce the risk of an immune response against the bioconjugate.[10][]

It is important to note that the length of the PEG spacer is a critical parameter. Shorter PEG chains, such as PEG4, generally result in faster clearance from the body compared to longer PEG chains (e.g., PEG8, PEG12, or larger).[7][14] The choice of a PEG4 spacer, therefore, represents a balance between improving solubility and stability while maintaining a desirable pharmacokinetic profile for a specific application. For some payloads, a shorter circulation time may be advantageous to minimize off-target toxicities.[7]

Steric Hindrance and Conformational Flexibility

The PEG4 spacer provides a flexible and defined distance between the conjugated molecules. This can be crucial for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload (e.g., a small molecule drug). The spacer can prevent steric hindrance that might otherwise interfere with antigen binding or the interaction of the payload with its target.[1]

Quantitative Data on the Impact of PEG Spacer Length

The selection of the optimal PEG spacer length is a critical aspect of linker design. The following tables summarize comparative data on the effects of different PEG spacer lengths on key bioconjugate properties.

PEG Spacer LengthEffect on PharmacokineticsImpact on In Vitro PotencyOverall Suitability
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[7][14]May retain higher in vitro potency.[7]Suitable for payloads that do not require prolonged exposure or where rapid clearance is desired to minimize toxicity.[7]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.[7]May have a moderate impact on in vitro potency.[7]Represents a balanced approach for many ADCs, providing improved in vivo efficacy.[7]
Long (e.g., PEG24 and larger) Significantly prolonged half-life.[7][8]Can lead to a more substantial reduction in in vitro cytotoxicity.[7]Beneficial when maximum exposure is required.[7]

Table 1: Comparative effects of PEG spacer length on ADC properties.

PropertyContribution of PEG4 Spacer
Solubility Increases the hydrophilicity of the linker-payload, mitigating aggregation.[10][11][]
Stability The hydrophilic nature of PEG can improve the overall stability of the ADC.[10][15]
Drug-to-Antibody Ratio (DAR) Enables higher DARs by preventing aggregation of hydrophobic payloads.[10]
Pharmacokinetics (PK) Increases circulation half-life compared to non-PEGylated linkers, though to a lesser extent than longer PEG chains.[7][14]
Immunogenicity Can shield the payload from the immune system, potentially reducing immune responses.[10][]

Table 2: Summary of the key contributions of the PEG4 spacer in the this compound linker.

Experimental Protocols

The following are detailed methodologies for the key steps involved in utilizing the this compound linker.

Protocol for Oxime Ligation

This protocol outlines the reaction of the benzaldehyde group of the linker with an aminooxy-functionalized molecule.

Materials:

  • This compound linker

  • Aminooxy-functionalized molecule (e.g., payload or protein)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline (as catalyst, optional)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Dissolve the aminooxy-functionalized molecule in the reaction buffer.

    • If using a catalyst, prepare a stock solution of aniline in DMSO (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound linker stock solution to the solution of the aminooxy-functionalized molecule. A molar excess of the linker (e.g., 1.5 to 5-fold) is typically used.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.[2]

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC) to remove unreacted starting materials and catalyst.[2]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup:

    • Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

  • Deprotection:

    • Slowly add TFA to the reaction mixture to a final concentration of 20-50% (v/v).[4][5]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up and Purification:

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected conjugate with a free amine.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The this compound linker primarily serves as a structural component to optimize drug delivery and is not directly involved in modulating specific signaling pathways. Its role is to ensure the bioconjugate reaches its target and releases its payload effectively. The following diagrams illustrate the logical workflow of its application in constructing an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Antibody Conjugation Linker This compound Linker_Payload Ald(Oxime)-Ph-PEG4-NH-Boc-Payload Linker->Linker_Payload Oxime Ligation (pH 6.0-7.0) Payload Aminooxy-Payload Payload->Linker_Payload Deprotected_Linker_Payload Ald(Oxime)-Ph-PEG4-NH2-Payload Linker_Payload->Deprotected_Linker_Payload TFA/DCM ADC Antibody-CO-NH-PEG4-Ph-(Oxime)Ald-Payload Deprotected_Linker_Payload->ADC Amide Coupling (EDC/NHS) Antibody Antibody-COOH Antibody->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using the this compound linker.

Linker_Functionality cluster_reactive_groups Reactive Moieties cluster_spacer Spacer cluster_properties Imparted Properties Linker This compound Aldehyde Benzaldehyde (Ald-Ph) Linker->Aldehyde for Oxime Ligation BocAmine Boc-Protected Amine (NH-Boc) Linker->BocAmine for Sequential Conjugation PEG4 PEG4 Spacer Linker->PEG4 Solubility Increased Solubility PEG4->Solubility Stability Enhanced Stability PEG4->Stability PK Improved Pharmacokinetics PEG4->PK Immunogenicity Reduced Immunogenicity PEG4->Immunogenicity

Caption: Functional components of the this compound linker and their contributions.

Conclusion

The this compound linker is a sophisticated tool for the construction of advanced bioconjugates. The strategic inclusion of the PEG4 spacer is critical to its functionality, providing a means to enhance the solubility, stability, and pharmacokinetic profile of the final product. While the choice of a shorter PEG chain like PEG4 necessitates a careful consideration of the desired balance between circulation time and potential off-target effects, it offers a valuable option in the linker design toolbox. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the effective application of this versatile linker in their therapeutic and diagnostic development programs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aldehyde-Phenyl-PEG-Amine Linkers

This guide provides a comprehensive overview of aldehyde-phenyl-PEG-amine linkers, a class of heterobifunctional crosslinkers critical in modern bioconjugation and targeted drug delivery. We will delve into their core components, reaction mechanisms, and applications, supported by experimental data and protocols.

Introduction to Aldehyde-Phenyl-PEG-Amine Linkers

Aldehyde-phenyl-PEG-amine linkers are versatile molecules designed to connect two different entities, typically a biomolecule (like an antibody) and a payload (like a small molecule drug). Their structure is defined by three key components: a polyethylene glycol (PEG) spacer, flanked by an aldehyde group on one end (often stabilized by an adjacent phenyl ring) and a primary amine on the other. This heterobifunctional nature allows for specific, sequential conjugation reactions.[1]

The key features of these linkers include:

  • Enhanced Solubility and Stability : The hydrophilic PEG chain improves the water solubility of hydrophobic drugs and protects the conjugate from enzymatic degradation.[2][3][4]

  • Reduced Immunogenicity : The PEG moiety can shield the conjugate from recognition by the immune system, prolonging its circulation time.[5][6]

  • Controlled Reactivity : The distinct reactive groups—aldehyde and amine—allow for directed conjugation strategies. The aldehyde provides a pathway for selective reaction with amines, especially the N-terminal α-amine of proteins at a controlled pH.[7][8]

  • Structural Influence of the Phenyl Group : The rigid phenyl group adjacent to the aldehyde can induce a denser PEG conformation. This has been shown to better preserve the bioactivity of the conjugated protein, increase plasma half-life, and decrease proteolytic sensitivity compared to more flexible alkyl linkers.[5][6][9]

Core Structure and Reaction Chemistry

The linker consists of three main parts: the aldehyde-phenyl terminus, the PEG spacer, and the amine terminus.

  • Aldehyde-Phenyl Terminus : The aldehyde group (-CHO) reacts with primary amines (e.g., the N-terminus of a protein or lysine side chains) to form an initial Schiff base (an imine bond).[10] This bond can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable, covalent secondary amine linkage.[7][10] The reaction can be directed specifically to the N-terminal amine by controlling the pH (around 5.0-6.0), as the N-terminal α-amine has a lower pKa (7.6-8.0) than the ε-amine of lysine residues (~10).[7]

  • Polyethylene Glycol (PEG) Spacer : PEG is a hydrophilic polymer of repeating ethylene oxide units.[11] The length of the PEG chain can be precisely controlled (using discrete PEG, or dPEG®) to optimize the linker's properties.[7][12] Longer PEG chains generally lead to increased solubility, a longer plasma half-life, and better shielding of the payload.[13][14]

  • Amine Terminus : The primary amine (-NH₂) at the other end of the linker is a versatile nucleophile. It can be conjugated to various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[15][16] This allows for the attachment of small molecule drugs, imaging agents, or other functional moieties that have been activated with an NHS ester.

Below is a diagram illustrating the general structure of an Aldehyde-Phenyl-PEG-Amine linker.

G General Structure of an Aldehyde-Phenyl-PEG-Amine Linker cluster_aldehyde Aldehyde-Phenyl Group cluster_peg PEG Spacer cluster_amine Amine Group Aldehyde CHO Phenyl Phenyl Ring Aldehyde->Phenyl PEG -(CH₂CH₂O)n- Phenyl->PEG Linkage Amine -NH₂ PEG->Amine Linkage

General structure of the linker.

Applications in Drug Development

These linkers are particularly valuable in the development of Antibody-Drug Conjugates (ADCs).[13][17] ADCs combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker is a critical component that ensures the drug remains securely attached to the antibody in circulation and is released effectively at the target site.[3]

The workflow for creating an ADC using an aldehyde-phenyl-PEG-amine linker typically involves a two-step process:

  • Antibody Modification : The aldehyde end of the linker is conjugated to an amine on the antibody, often targeting the N-terminus for site-specificity.

  • Payload Attachment : The amine end of the linker (now attached to the antibody) is reacted with an activated cytotoxic drug (e.g., an NHS ester derivative) to complete the ADC construct.

The diagram below illustrates this experimental workflow.

ADC_Workflow ADC Synthesis Workflow Ab Monoclonal Antibody (mAb) Step1 Step 1: Conjugation (Reductive Amination) pH 5.0-6.0, NaBH₃CN Ab->Step1 Linker Aldehyde-Phenyl -PEG-Amine Linker Linker->Step1 Drug Activated Drug (e.g., Drug-NHS) Step2 Step 2: Payload Attachment (Amide Bond Formation) pH 7.2-8.0 Drug->Step2 Intermediate mAb-Linker Intermediate Step1->Intermediate Purification1 Purification (e.g., SEC) Intermediate->Purification1 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Purification1->Step2

Workflow for ADC synthesis.

Experimental Protocols

Protocol: N-Terminal Conjugation of Aldehyde-Linker to a Protein

This protocol describes the site-specific conjugation of a PEG-aldehyde linker to the N-terminal amine of a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., 100 mM MES or phosphate buffer).

  • Aldehyde-Phenyl-PEG-Amine linker.

  • Conjugation Buffer: 100 mM sodium acetate or sodium phosphate, pH 5.0-6.0.[7]

  • Reducing Agent: 2 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification: Size Exclusion Chromatography (SEC) column.

Procedure:

  • Buffer Exchange : Ensure the protein solution is in the amine-free Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation : Immediately before use, dissolve the Aldehyde-Phenyl-PEG-Amine linker in the Conjugation Buffer.

  • Reaction Initiation : Add a 5 to 10-fold molar excess of the dissolved linker to the protein solution.[7]

  • Reduction : Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[7]

  • Incubation : Gently mix and incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[10]

  • Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification : Remove excess linker and quenching reagents by purifying the protein-linker conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol: Conjugation of NHS-Activated Drug to Amine-Linker-Protein

This protocol describes the attachment of an NHS-activated small molecule drug to the purified amine-functionalized protein from the previous step.

Materials:

  • Purified Amine-Linker-Protein conjugate.

  • NHS-activated drug, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Reaction Buffer: PBS, pH 7.2-8.0.

  • Purification: SEC or dialysis.

Procedure:

  • pH Adjustment : Ensure the Amine-Linker-Protein conjugate is in the Reaction Buffer (pH 7.2-8.0). The slightly alkaline pH facilitates the reaction with the NHS ester.[15]

  • Reaction Initiation : Add a 3 to 5-fold molar excess of the NHS-activated drug solution to the protein conjugate solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.

  • Purification : Purify the final ADC by SEC or dialysis to remove unreacted drug and any aggregates.

Quantitative Data and Characterization

The success of the conjugation process is evaluated through various analytical techniques. The data is crucial for ensuring the quality, consistency, and efficacy of the final product.

ParameterMethodTypical Range/ObservationReference
Conjugation Efficiency SDS-PAGE / Mass SpectrometryShift in molecular weight corresponding to the attached linker and/or drug.[18]
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy / HIC / Mass SpectrometryFor site-specific methods, DAR is often close to the theoretical value (e.g., 1 or 2).[13][17]
Aggregate Formation Size Exclusion Chromatography (SEC)>95% monomer is typically desired.[14]
Conjugate Stability (in vitro) Incubation in plasma followed by SEC or ELISAHalf-life of conjugate in plasma; >90% intact conjugate after several days.[19]
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in size post-conjugation, indicating successful PEGylation.[18]
pH Stability of Linkage HPLC analysis after incubation at various pH valuesHydrazone linkages (related to some aldehyde reactions) are stable at physiological pH (7.4) but can be designed to be cleavable at acidic pH (e.g., in endosomes). The reduced amine bond is highly stable across a wide pH range.[20]

Signaling Pathway for a Targeted ADC

An ADC developed with an Aldehyde-Phenyl-PEG-Amine linker can target a specific receptor on a cancer cell, leading to internalization and release of the cytotoxic payload. The diagram below shows a simplified pathway for a HER2-targeted ADC.

Signaling_Pathway Mechanism of Action for a HER2-Targeted ADC cluster_cell Cancer Cell HER2 HER2 Receptor Endosome Endosome (Acidic pH) HER2->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Binds to DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induces Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->HER2 1. Binding

ADC mechanism of action.

References

Ald-Ph-PEG4-NH-Boc for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG4-NH-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal benzaldehyde group and a Boc-protected amine. This configuration allows for a sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand. The PEG4 spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Core Concepts and Chemical Properties

This compound is a versatile building block for PROTAC synthesis due to its orthogonal reactive ends. The benzaldehyde group can react with an amine-containing ligand via reductive amination to form a stable secondary amine linkage. The Boc-protected amine, once deprotected under acidic conditions, provides a primary amine for subsequent amide bond formation with a carboxylic acid-functionalized ligand.

PropertyValueSource
Molecular Formula C23H35NO8[1]
Molecular Weight 453.53 g/mol [1]
CAS Number 1807518-64-4[1]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneric

The Role of the PEG4 Linker in PROTAC Efficacy

The length and composition of the linker are paramount in optimizing a PROTAC's biological activity. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced degradation efficiency. PEG linkers, such as the tetraethylene glycol spacer in this compound, are widely employed in PROTAC design due to their favorable properties.

Systematic studies on PROTACs targeting various proteins have demonstrated that the linker length significantly impacts the degradation potency (DC50) and maximal degradation (Dmax). For instance, in a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, variations in PEG linker length led to substantial differences in degradation efficacy. While a specific publication detailing the use of this compound was not identified, the following data for a BRD4-targeting PROTAC with a PEG4 linker serves as a representative example of the quantitative performance that can be expected.

PROTAC (Representative)Target ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)
BRD4-deg-PEG4BRD4VHLPEG425>90

This data is representative and compiled from studies on PROTACs with similar PEG4 linkers. Actual values will vary depending on the specific ligands and cell line used.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a PROTAC using this compound. These protocols are based on standard organic chemistry techniques widely used in PROTAC development.

Step 1: Reductive Amination with a Target Protein Ligand

This step involves the coupling of the benzaldehyde functionality of the linker with a primary or secondary amine on the target protein ligand.

Materials:

  • This compound

  • Amine-containing target protein ligand (e.g., JQ1-amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Protocol:

  • Dissolve the amine-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

This step removes the Boc protecting group to reveal the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM or another suitable solvent to ensure complete removal of residual acid. The resulting amine-TFA salt is often used directly in the next step.

Step 3: Amide Coupling with an E3 Ligase Ligand

This final step couples the deprotected linker-target ligand intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Amine-TFA salt from Step 2

  • Carboxylic acid-containing E3 ligase ligand (e.g., VHL-COOH or Pomalidomide-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine-TFA salt from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in PROTAC action and synthesis.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Amine-Target Ligand - COOH-E3 Ligand Step1 Step 1: Reductive Amination (Linker + Target Ligand) Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Amine-Linker-Target Ligand Step2->Intermediate2 Step3 Step 3: Amide Coupling (+ E3 Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound represents a valuable and versatile tool in the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential assembly of the final molecule, while the hydrophilic PEG4 spacer can impart favorable physicochemical properties. The rational design of the linker is a cornerstone of successful PROTAC development, and building blocks like this compound provide the chemical tractability to explore the structure-activity relationships that govern targeted protein degradation. This guide provides a foundational understanding and practical protocols to aid researchers in the design and synthesis of novel PROTAC-based therapeutics.

References

In-Depth Technical Guide: Ald-Ph-PEG4-NH-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker features three key components: a phenyl aldehyde group for chemoselective ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental workflow for its application in ADC synthesis, and a logical diagram of the conjugation process.

Physicochemical Properties

The molecular formula and weight of this compound can vary slightly depending on the precise structure, specifically the linkage between the phenyl group and the PEG spacer. Below is a summary of the data available from various suppliers.

Data PointValue (Structure 1: CHO-Ph-CONH-PEG4-NHBoc)Value (Structure 2: Ald-Ph-PEG4-Boc)
Synonyms This compound, DF-PEG4-NH-BocAld-Ph-PEG4-t-butyl ester
Molecular Formula C23H36N2O8C23H35NO8
Molecular Weight 468.55 g/mol 453.53 g/mol

Note: The presence of an amide bond (CONH) in Structure 1 accounts for the difference in molecular formula and weight compared to a direct ether or other linkage in Structure 2.

Core Applications in Drug Development

This compound serves as a versatile tool in creating complex biomolecules. Its primary applications lie in:

  • Antibody-Drug Conjugates (ADCs): This linker facilitates the attachment of a cytotoxic payload to a monoclonal antibody. The aldehyde group can be used for site-specific conjugation to an antibody, while the deprotected amine can be coupled to the drug.

  • PROTACs: In the synthesis of PROTACs, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]

Experimental Protocols

The following sections detail a representative workflow for the use of this compound in the synthesis of an Antibody-Drug Conjugate. This process involves two main stages: the conjugation of the linker to an aminooxy-modified antibody and the subsequent deprotection and conjugation of a cytotoxic payload.

Stage 1: Oxime Ligation to an Aminooxy-Modified Antibody

This protocol describes the reaction between the aldehyde group of this compound and an aminooxy group on a modified antibody to form a stable oxime linkage.

Materials:

  • Aminooxy-modified monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Preparation of Linker Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the aminooxy-modified mAb solution, add the this compound stock solution. The molar ratio of linker to antibody should be optimized but a starting point of 5-10 fold molar excess of the linker is common.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove the excess, unreacted linker and any byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC).

    • The fractions containing the antibody-linker conjugate are collected.

  • Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Stage 2: Boc Deprotection and Payload Conjugation

This protocol outlines the removal of the Boc protecting group from the conjugated linker and the subsequent attachment of a cytotoxic payload.

Materials:

  • Purified antibody-linker conjugate from Stage 1

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)

  • Cytotoxic payload with a reactive group for amine conjugation (e.g., a carboxylic acid)

  • Coupling agents for amide bond formation (e.g., EDC and NHS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., SEC)

Procedure:

  • Boc Deprotection:

    • Lyophilize or buffer-exchange the antibody-linker conjugate into an appropriate anhydrous solvent system if necessary, although aqueous-compatible deprotection methods are preferred to maintain protein integrity. A common method for small molecules involves dissolving the compound in a solution of TFA in DCM.[1] The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical method.[2]

    • For antibodies, a milder deprotection condition is necessary. After deprotection, neutralize the reaction and remove the deprotection reagents, often through buffer exchange or dialysis.

  • Payload Activation (if necessary): If the cytotoxic payload contains a carboxylic acid, it needs to be activated to an amine-reactive ester.

    • Dissolve the payload, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Payload Conjugation:

    • Add the activated payload solution to the deprotected antibody-linker conjugate.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted activated payload.

  • Final Purification: Purify the final Antibody-Drug Conjugate using SEC or another suitable chromatographic technique to remove unconjugated payload and other impurities.

  • Final Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Linker Conjugation cluster_stage2 Stage 2: Payload Attachment mAb Aminooxy-Modified Antibody conjugation1 Oxime Ligation mAb->conjugation1 linker This compound linker->conjugation1 mAb_linker Antibody-Linker Conjugate conjugation1->mAb_linker purification1 Purification (SEC) mAb_linker->purification1 deprotection Boc Deprotection (Acidic Conditions) purification1->deprotection deprotected_mAb_linker Deprotected Antibody-Linker deprotection->deprotected_mAb_linker conjugation2 Amide Bond Formation deprotected_mAb_linker->conjugation2 payload Cytotoxic Payload (with COOH) activation Payload Activation (EDC/NHS) payload->activation activated_payload Activated Payload activation->activated_payload activated_payload->conjugation2 ADC Final Antibody-Drug Conjugate (ADC) conjugation2->ADC purification2 Final Purification (SEC) ADC->purification2 final_ADC Purified ADC purification2->final_ADC

Workflow for ADC synthesis using this compound.

References

Commercial Sourcing and Technical Guide for Ald-Ph-PEG4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key technical data, and experimental protocols for the Ald-Ph-PEG4-NH-Boc linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

The this compound linker is available from several commercial suppliers. The following table summarizes the key information from prominent vendors:

SupplierProduct Name/SynonymCatalog NumberWebsite
MedChemExpress This compoundHY-130527--INVALID-LINK--
BOC Sciences CHO-Ph-CONH-PEG4-NHBocBPG-1485--INVALID-LINK--

Technical Data

The following table summarizes the key quantitative data for the this compound linker, primarily sourced from BOC Sciences. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and lot-specific data.

PropertyValueSource
Molecular Formula C23H36N2O8BOC Sciences[]
Molecular Weight 468.55 g/mol BOC Sciences[]
Purity ≥95%BOC Sciences[]
Appearance Light Yellow or White SolidBOC Sciences[]
Storage Conditions Store at 2-8°CBOC Sciences[]
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamateBOC Sciences
Canonical SMILES O=C(OC(C)(C)C)NCCOCCOCCOCCOCCNC(C1=CC=C(C=O)C=C1)=OBOC Sciences
InChI InChI=1S/C23H36N2O8/c1-23(2,3)33-22(28)25-9-11-30-13-15-32-17-16-31-14-12-29-10-8-24-21(27)20-6-4-19(18-26)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27)(H,25,28)BOC Sciences

Experimental Protocols

The this compound linker possesses two key functional groups that allow for sequential or orthogonal bioconjugation strategies: an aldehyde group for reaction with amine-containing molecules via reductive amination, and a Boc-protected amine which can be deprotected to reveal a primary amine for subsequent conjugation.

Reductive Amination of a Biomolecule (e.g., Protein)

This protocol describes the conjugation of the aldehyde group of the linker to a primary amine on a biomolecule, such as the lysine residues of an antibody.

Materials:

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • This compound linker

  • Anhydrous DMSO or DMF to dissolve the linker

  • Sodium cyanoborohydride (NaCNBH₃) or a safer alternative like 2-picoline borane complex

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the Linker: Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF at a concentration of 10-50 mM.

  • Prepare the Biomolecule: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris). The pH should be slightly acidic to neutral (pH 6.0-7.5) to facilitate imine formation.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved linker to the biomolecule solution. A typical starting point is a 10-20 fold molar excess of the linker over the biomolecule.

    • Gently mix the solution and allow it to incubate for 30-60 minutes at room temperature to form the Schiff base intermediate.

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., NaCNBH₃) in a suitable buffer.

    • Add the reducing agent to the reaction mixture. A typical final concentration is 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a solution of Tris buffer or hydroxylamine to a final concentration of 50-100 mM. This will react with any unreacted aldehyde groups.

  • Purification: Remove the excess linker and byproducts by purifying the conjugated biomolecule using size-exclusion chromatography, dialysis, or another suitable method.

Reductive_Amination_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Biomolecule Biomolecule (e.g., Antibody with -NH2) Imine Schiff Base Intermediate Biomolecule->Imine pH 6.0-7.5 Linker This compound (with -CHO) Linker->Imine Conjugate Stable Conjugate (Biomolecule-Linker) Imine->Conjugate Reducer Reducing Agent (e.g., NaCNBH3) Reducer->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate SEC / Dialysis Boc_Deprotection_Workflow cluster_step1 Step 1: Acidic Treatment cluster_step2 Step 2: Neutralization & Purification Boc_Conjugate Biomolecule-Linker-NH-Boc Deprotected_Amine Deprotected Amine (Biomolecule-Linker-NH3+) Boc_Conjugate->Deprotected_Amine 30-60 min, RT TFA TFA / Scavenger TFA->Deprotected_Amine Final_Product Neutralized Conjugate (Biomolecule-Linker-NH2) Deprotected_Amine->Final_Product Base Mild Base (e.g., DIEA) Base->Final_Product Purified_Product Purified Deprotected Conjugate Final_Product->Purified_Product Purification ADC_Assembly_Logic cluster_components Components cluster_assembly Assembly Process cluster_final_product Final Product Antibody Antibody (Targeting Moiety) Step1 1. Reductive Amination (Antibody + Linker) Antibody->Step1 Linker This compound (Linker) Linker->Step1 Drug Cytotoxic Drug (Payload) Step3 3. Drug Conjugation (to deprotected amine) Drug->Step3 Step2 2. Boc Deprotection Step1->Step2 Step2->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC

References

Methodological & Application

Application Note & Protocol: Ald-Ph-PEG4-NH-Boc Bioconjugation for Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the bioconjugation of the heterobifunctional linker, Ald-Ph-PEG4-NH-Boc, to antibodies. This linker facilitates a two-stage conjugation strategy, initially attaching to the antibody via its aldehyde group and, after deprotection, presenting a primary amine for subsequent payload conjugation. The protocol covers antibody preparation, reductive amination, purification of the antibody-linker conjugate, Boc deprotection, and analytical characterization. This methodology is particularly relevant for the development of Antibody-Drug Conjugates (ADCs) where precise control over linker attachment and payload placement is crucial.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2] The linker molecule connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[3][4] The this compound linker offers a strategic approach to ADC development.

The benzaldehyde group reacts with primary amines on the antibody, predominantly the ε-amino groups of surface-accessible lysine residues, via reductive amination to form a stable secondary amine bond.[5][] The tetraethylene glycol (PEG4) spacer enhances solubility and reduces aggregation.[7] The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which, after deprotection, can be used for the attachment of a drug or other payload.[8][9] This staged approach allows for the purification of the antibody-linker intermediate before the introduction of the often hydrophobic and sensitive payload.

Experimental Workflow

The overall workflow for the conjugation of this compound to an antibody followed by payload attachment is depicted below.

experimental_workflow cluster_prep Preparation cluster_conjugation Step 1: Linker Conjugation cluster_deprotection Step 2: Deprotection cluster_payload Step 3: Payload Conjugation Ab_prep Antibody Buffer Exchange & QC Reductive_Amination Reductive Amination: Antibody + Linker + Reducing Agent Ab_prep->Reductive_Amination Linker_prep Linker Dissolution Linker_prep->Reductive_Amination Purification1 Purification 1: (e.g., SEC) Remove excess linker Reductive_Amination->Purification1 Boc_Deprotection Boc Deprotection: (e.g., TFA) Expose Amine Purification1->Boc_Deprotection Purification2 Purification 2: (e.g., Buffer Exchange) Remove deprotection agent Boc_Deprotection->Purification2 Payload_Conjugation Payload Conjugation: (e.g., NHS Ester Chemistry) Purification2->Payload_Conjugation Final_Purification Final Purification: (e.g., SEC) Isolate ADC Payload_Conjugation->Final_Purification Characterization Characterization Final_Purification->Characterization Final ADC Characterization

Figure 1: Experimental workflow for antibody conjugation.

Detailed Protocols

Materials and Reagents
  • Antibody: e.g., Trastuzumab, IgG1, at 5-10 mg/mL.

  • Linker: this compound.

  • Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or Borate buffer (50 mM, pH 6.0-7.0).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Picoline Borane.

  • Quenching Reagent: Tris buffer (1 M, pH 7.5).

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200), Dialysis cassettes (10 kDa MWCO).

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (LC-MS).

Protocol 1: Antibody-Linker Conjugation (Reductive Amination)

This protocol describes the conjugation of the aldehyde group of the linker to lysine residues on the antibody.

  • Antibody Preparation:

    • Perform buffer exchange of the antibody into the chosen Conjugation Buffer to remove any primary amine-containing substances (e.g., Tris, glycine).

    • Adjust the antibody concentration to 5-10 mg/mL. Confirm concentration using A280 (extinction coefficient for IgG is typically 1.4 mL/(mg·cm)).

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • In a reaction vessel, add the prepared antibody solution.

    • Add the this compound stock solution to the antibody. A molar excess of 10-20 fold of linker to antibody is a good starting point for optimization.

    • Gently mix and allow the Schiff base to form by incubating for 1-2 hours at room temperature.

    • Prepare a fresh solution of the reducing agent (e.g., 1 M NaBH₃CN in water).

    • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction overnight (12-16 hours) at 4°C with gentle agitation.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a quenching reagent like Tris buffer to a final concentration of 50 mM to consume any unreacted aldehyde groups. Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate from excess linker and reducing agent using a desalting column (e.g., SEC) pre-equilibrated with PBS (pH 7.4).

    • Collect fractions corresponding to the antibody conjugate peak, typically the first major peak to elute.

    • Pool the relevant fractions and concentrate if necessary using centrifugal filters (10 kDa MWCO).

Protocol 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the primary amine for payload conjugation.

  • Preparation:

    • Ensure the purified antibody-linker conjugate is in an appropriate buffer (e.g., PBS) and chilled on ice.

    • Prepare the deprotection solution. A common reagent is 20-50% Trifluoroacetic Acid (TFA) in an organic solvent like Dichloromethane (DCM).[8] However, for antibodies, aqueous acidic conditions must be carefully controlled to avoid denaturation. A milder condition using 5% TFA in an aqueous buffer at 4°C can be tested first.

  • Deprotection Reaction:

    • Slowly add the chilled TFA solution to the antibody-linker conjugate solution to reach the desired final TFA concentration.

    • Incubate on ice for 30-60 minutes. The reaction should be monitored to determine the optimal time.[8][9]

  • Purification:

    • Immediately after the incubation period, remove the TFA by buffer exchange using a desalting column or dialysis into a suitable buffer for the next conjugation step (e.g., PBS, pH 7.4-8.0).

    • The resulting antibody-linker-NH₂ conjugate is now ready for payload attachment.

Characterization and Data

The success of the conjugation and deprotection steps should be confirmed using analytical techniques.

  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): This is the average number of linker molecules conjugated per antibody. It can be determined using Mass Spectrometry (LC-MS) by comparing the mass of the native antibody to the conjugated antibody.[10]

  • Purity and Aggregation: SDS-PAGE can be used to check for fragmentation or aggregation. Size Exclusion Chromatography (SEC-HPLC) is used to quantify the percentage of monomeric antibody conjugate.

  • Antigen Binding: An ELISA or Surface Plasmon Resonance (SPR) assay should be performed to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Table 1: Representative Quantitative Data

The following table summarizes typical results obtained from a lysine-based reductive amination conjugation. Actual results will vary depending on the specific antibody, linker, and reaction conditions.

ParameterTypical ValueMethod of Analysis
Average Degree of Labeling (DOL) 2.0 - 6.0LC-MS
Conjugation Efficiency 40 - 70%LC-MS / UV-Vis
Monomeric Purity > 95%SEC-HPLC
Post-Conjugation Recovery > 80%A280 Measurement
Antigen Binding Affinity (KD) < 1.2-fold changeELISA / SPR

Mechanism of Reaction

The conjugation chemistry involves a two-step reductive amination process followed by an acid-catalyzed deprotection.

reaction_mechanism Ab_Lys Antibody-Lysine (Ab-NH2) Schiff_Base Schiff Base Intermediate (Ab-N=CH-Ph-PEG4-NH-Boc) Ab_Lys->Schiff_Base + Linker (pH 6.0-7.0) Linker This compound Linker->Schiff_Base Conjugate_Boc Stable Conjugate (Ab-NH-CH2-Ph-PEG4-NH-Boc) Schiff_Base->Conjugate_Boc + NaBH3CN (Reduction) Conjugate_NH2 Deprotected Conjugate (Ab-NH-CH2-Ph-PEG4-NH2) Conjugate_Boc->Conjugate_NH2 + TFA (Deprotection) Final_ADC Final ADC Conjugate_NH2->Final_ADC + Activated Payload

Figure 2: Reaction scheme for this compound conjugation.

Conclusion

The this compound linker provides a robust and versatile platform for the development of antibody conjugates. The reductive amination strategy targets accessible lysine residues, and the two-stage conjugation process allows for controlled manufacturing and purification of intermediates. By following the detailed protocols and characterization methods outlined in this document, researchers can successfully produce antibody-linker conjugates ready for the attachment of a variety of payloads for therapeutic or diagnostic applications.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using Ald-Ph-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of ADCs using the heterobifunctional linker, Ald-Ph-PEG4-NH-Boc.

This linker features a terminal aldehyde group for conjugation to an antibody (or a payload with a compatible functional group) via a stable oxime bond, and a Boc-protected amine for the attachment of a cytotoxic payload. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and can improve the overall pharmacokinetic profile of the resulting ADC.[1]

The synthesis is a two-stage process. First, the drug-linker construct is synthesized by deprotecting the Boc group on the linker and subsequently conjugating an activated cytotoxic drug. In the second stage, the aldehyde group of the drug-linker construct is reacted with an aminooxy-functionalized antibody to form the final ADC. This methodology allows for the production of well-defined ADCs with a controlled drug-to-antibody ratio (DAR).

Principle of the Method

The synthesis of an ADC using the this compound linker involves three main phases:

  • Drug-Linker Synthesis: This phase begins with the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the linker's primary amine using an acid like trifluoroacetic acid (TFA). The now-free amine is then available for conjugation. A cytotoxic drug containing a carboxylic acid group is activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated drug is then reacted with the deprotected linker to form a stable amide bond, yielding the drug-linker construct.[2][3]

  • Antibody Modification (if necessary): For this specific protocol, it is assumed that the antibody is functionalized with an aminooxy group. This can be achieved through various methods, including the reaction of antibody lysine residues with an NHS-aminooxy linker or through site-specific introduction of an aminooxy-containing unnatural amino acid.

  • Final ADC Conjugation: The aldehyde group on the purified drug-linker construct is then reacted with the aminooxy-functionalized antibody. This reaction, known as an oxime ligation, forms a highly stable oxime bond.[4][5][6] The reaction is often catalyzed by aniline or its derivatives and can be performed under mild, aqueous conditions, preserving the integrity of the antibody.[4]

  • Purification and Characterization: The final ADC is purified to remove any unconjugated drug-linker, unconjugated antibody, and other reagents. Techniques such as Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are employed for this purpose.[7][8] The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and level of aggregation.[8][9][10]

Visualization of the Process

ADC_Synthesis_Workflow cluster_0 Phase 1: Drug-Linker Synthesis cluster_1 Phase 2: ADC Conjugation cluster_2 Phase 3: Purification & Characterization Ald_Ph_PEG4_NH_Boc This compound Boc_Deprotection Boc Deprotection (TFA) Ald_Ph_PEG4_NH_Boc->Boc_Deprotection Deprotected_Linker Ald-Ph-PEG4-NH2 Boc_Deprotection->Deprotected_Linker Amide_Coupling Amide Bond Formation Deprotected_Linker->Amide_Coupling Drug_COOH Cytotoxic Drug with -COOH Drug_Activation Drug Activation (EDC/NHS) Drug_COOH->Drug_Activation Activated_Drug Activated Drug (NHS Ester) Drug_Activation->Activated_Drug Activated_Drug->Amide_Coupling Drug_Linker Drug-Linker Construct (Ald-Ph-PEG4-Drug) Amide_Coupling->Drug_Linker Purification_1 Purification (e.g., HPLC) Drug_Linker->Purification_1 Purified_Drug_Linker Purified Drug-Linker Purification_1->Purified_Drug_Linker Oxime_Ligation Oxime Ligation Purified_Drug_Linker->Oxime_Ligation Antibody_ONH2 Aminooxy-functionalized Antibody Antibody_ONH2->Oxime_Ligation Crude_ADC Crude ADC Oxime_Ligation->Crude_ADC Purification_2 Purification (HIC/SEC) Crude_ADC->Purification_2 Purified_ADC Purified ADC Purification_2->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization

Caption: Overall workflow for the synthesis of an ADC using the this compound linker.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol details the deprotection of the this compound linker and subsequent conjugation to a carboxylic acid-containing drug.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE or doxorubicin)

  • Trifluoroacetic acid (TFA)[11][12]

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., HPLC grade acetonitrile and water)

Part A: Boc Deprotection of this compound

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[11][13]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting TFA salt of the deprotected linker (Ald-Ph-PEG4-NH2) can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]

Part B: Activation of Carboxylic Acid-Containing Drug

  • Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[3]

  • Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the drug. This activated drug solution should be used immediately.

Part C: Amide Coupling to Form the Drug-Linker Construct

  • Dissolve the deprotected linker (Ald-Ph-PEG4-NH2) (1.1 equivalents) from Part A in anhydrous DMF or DMSO.

  • If using the TFA salt of the linker, add DIPEA (2-3 equivalents) to neutralize the salt.

  • Slowly add the activated drug solution from Part B to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the crude drug-linker construct by reverse-phase HPLC to obtain the desired product with high purity.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Drug_Linker_Synthesis Start_Linker This compound Deprotection 1. Boc Deprotection (TFA in DCM) Start_Linker->Deprotection Free_Amine_Linker Ald-Ph-PEG4-NH2 Deprotection->Free_Amine_Linker Coupling 3. Amide Coupling (DMF, RT) Free_Amine_Linker->Coupling Drug Drug-COOH Activation 2. Activation (EDC/NHS in DMF) Drug->Activation Activated_Drug Drug-NHS Ester Activation->Activated_Drug Activated_Drug->Coupling Crude_Product Crude Drug-Linker Coupling->Crude_Product Purification 4. Purification (RP-HPLC) Crude_Product->Purification Final_Product Purified Ald-Ph-PEG4-Drug Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of the drug-linker construct.

Protocol 2: ADC Conjugation via Oxime Ligation

This protocol describes the conjugation of the aldehyde-containing drug-linker to an aminooxy-functionalized antibody.

Materials:

  • Purified drug-linker construct (Ald-Ph-PEG4-Drug)

  • Aminooxy-functionalized monoclonal antibody

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4 (Amine-free)

  • Aniline (catalyst) stock solution (e.g., 1 M in DMSO or DMF)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC and/or HIC columns)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare the aminooxy-functionalized antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

    • Dissolve the purified drug-linker construct in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • To the antibody solution, add the drug-linker stock solution to achieve a 5- to 20-fold molar excess of the linker over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[4]

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-24 hours with gentle mixing.[4] For less reactive carbonyls or to accelerate the reaction, the temperature can be increased to 37°C.[5]

    • Monitor the reaction progress by HIC or LC-MS to determine the extent of conjugation.

  • Purification of the ADC:

    • Once the desired level of conjugation is achieved, purify the crude ADC to remove unreacted drug-linker and catalyst.

    • Perform an initial buffer exchange into PBS using a desalting column or tangential flow filtration (TFF).

    • Further purify the ADC using SEC to remove aggregates and any remaining small molecule impurities.[8]

    • If separation of different DAR species is required, use preparative HIC.[7]

Protocol 3: Characterization of the Final ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The relative peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.[8][9]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC under denaturing or native conditions can provide precise mass information, allowing for the determination of the DAR distribution.

2. Analysis of Purity and Aggregation:

  • Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments in the purified ADC sample.[8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.

Quantitative Data Summary

The following tables provide representative data from studies involving PEGylated ADCs. While not specific to the this compound linker, they illustrate the expected outcomes and parameters to be measured.

Table 1: Representative Parameters for ADC Synthesis and Purification

ParameterTypical Value/RangeMethod of DeterminationReference
Drug-Linker Molar Excess 5 - 20 fold-[13]
Final Organic Solvent % < 10% (v/v)--
Reaction Time (Oxime Ligation) 4 - 24 hoursLC-MS, HIC[4]
Aniline Catalyst Concentration 10 - 100 mM-[4]
Purification Yield (HIC/SEC) > 80%UV-Vis at 280 nm-

Table 2: Typical Quality Attributes of a Purified PEGylated ADC

AttributeTypical SpecificationMethod of AnalysisReference
Average DAR 2.0 - 4.0HIC, UV-Vis, MS[9][10]
Purity (Monomer %) > 95%SEC[8]
Aggregate % < 5%SEC[8]
Residual Free Drug-Linker < 1%RP-HPLC-
Endotoxin Level < 1 EU/mgLAL Test-

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Drug-Linker Synthesis - Incomplete Boc deprotection.- Inefficient drug activation (EDC/NHS hydrolysis).- Poor solubility of reactants.- Increase TFA concentration or deprotection time.- Use fresh, anhydrous EDC/NHS and solvents.- Use a co-solvent like DMSO to improve solubility.
Low DAR in Final ADC - Inefficient oxime ligation.- Hydrolysis of the aldehyde group on the linker.- Steric hindrance on the antibody.- Increase reaction time, temperature (to 37°C), or molar excess of drug-linker.- Ensure the pH of the reaction buffer is optimal (pH 7.0-7.4).- Confirm the activity of the aniline catalyst.
High Levels of Aggregation - High concentration of organic solvent.- Hydrophobicity of the drug-linker.- Suboptimal buffer conditions (pH, ionic strength).- Keep the final organic solvent concentration below 10%.- The PEG4 spacer helps mitigate this, but further optimization of the drug-linker ratio may be needed.- Perform conjugation in a suitable buffer and purify promptly.

Conclusion

The use of the this compound linker provides a robust and versatile method for the synthesis of ADCs. The orthogonal reactivity of the aldehyde and Boc-protected amine groups allows for a controlled, stepwise synthesis, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio. The inclusion of the PEG4 spacer is intended to improve the physicochemical properties of the final conjugate, potentially leading to enhanced stability and an improved pharmacokinetic profile. The detailed protocols and characterization methods provided in this document serve as a comprehensive guide for researchers in the field of targeted therapeutics.

References

Application Notes and Protocols for Aldehyde-Aminooxy Ligation with Ald-Ph-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This conjugation method is prized for its mild reaction conditions and the stability of the resulting linkage, making it a powerful tool in chemical biology, drug delivery, and materials science.[1][2] The use of an aromatic aldehyde, such as the one present in Ald-Ph-PEG4-NH-Boc, offers advantages in terms of reactivity compared to aliphatic aldehydes.[3][4] The polyethylene glycol (PEG) linker enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[5]

This document provides detailed application notes and protocols for performing aldehyde-aminooxy ligation using this compound.

Reaction Mechanism and Key Parameters

The ligation reaction proceeds through the nucleophilic addition of the aminooxy group to the aldehyde, followed by dehydration to form the stable oxime bond. The reaction rate is influenced by several key parameters:

  • pH: The optimal pH for uncatalyzed oxime ligation is slightly acidic (around 4-5).[1] However, the reaction can be efficiently carried out at neutral pH (6.5-7.5) with the use of a catalyst.[1][6][7]

  • Catalyst: Nucleophilic catalysts, most commonly aniline and its derivatives like p-phenylenediamine (pPDA), significantly accelerate the reaction rate at neutral pH.[1][2][8] A catalyst concentration of 10-100 mM is typically effective.[1]

  • Temperature: The reaction is typically performed at room temperature (20-25°C) or at 37°C.[1][9] In some cases, for rapid ligations, elevated temperatures (e.g., 75°C) in anhydrous organic solvents can be employed.[2]

  • Solvent: The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers such as phosphate-buffered saline (PBS) are common.[9] Organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve hydrophobic reactants.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data related to aldehyde-aminooxy ligation, providing a basis for experimental design.

ParameterValue RangeRemarksSource
Second-Order Rate Constant (k₁) 10¹ - 10³ M⁻¹s⁻¹For aniline-catalyzed reaction between aromatic aldehydes and aminooxy groups at neutral pH.[3][10]
Equilibrium Constant (Keq) >10⁸ M⁻¹For oxime bonds, indicating high stability and product formation.[3]
Optimal pH (uncatalyzed) 4.0 - 5.0Reaction is faster in slightly acidic conditions without a catalyst.[1]
Optimal pH (catalyzed) 6.0 - 7.5Aniline and its derivatives are effective catalysts at neutral pH.[1][7]
Catalyst Concentration 10 - 100 mMTypical concentration range for aniline or p-phenylenediamine.[1]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and solubility of reactants.[1][3]
Reaction Time 1 - 24 hoursVaries with reactant concentrations, temperature, and catalyst use.[1][9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer (e.g., for Bioconjugation)

This protocol describes a general method for conjugating an aminooxy-functionalized molecule to this compound in an aqueous buffer, suitable for proteins, peptides, or other biomolecules.

Materials:

  • This compound

  • Aminooxy-functionalized molecule

  • 100 mM Phosphate Buffer, pH 6.0-7.0

  • Aniline stock solution (e.g., 1 M in DMSO or DMF)

  • DMSO or DMF (for dissolving reagents)

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution.

    • Dissolve the aminooxy-functionalized molecule in 100 mM phosphate buffer (pH 6.0-7.0) to the desired concentration.

    • Prepare a 1 M stock solution of aniline in DMSO or DMF.[1]

  • Conjugation Reaction:

    • To the solution of the aminooxy-functionalized molecule, add the stock solution of this compound to achieve the desired molar excess (typically 1.2 to 5 equivalents of the aldehyde).

    • Add the aniline stock solution to a final concentration of 10-100 mM.[1] The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of biomolecules.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical methods such as HPLC, mass spectrometry, or SDS-PAGE.[9]

  • Purification:

    • Once the reaction is complete, remove the excess reagents and byproducts.

    • For biomolecule conjugates, purification can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[9]

    • For smaller molecules, reversed-phase HPLC (RP-HPLC) using a C8 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common purification method.[1]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as mass spectrometry (e.g., ESI-MS) and HPLC.

Protocol 2: Oxime Ligation in Organic Solvent

This protocol is suitable for reactions where the reactants are not soluble in aqueous solutions.

Materials:

  • This compound

  • Aminooxy-functionalized molecule

  • Anhydrous Dimethylformamide (DMF)

  • Aniline

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound (1.0 equivalent) and the aminooxy-functionalized molecule (1.2 equivalents) in anhydrous DMF to a final concentration of 20-50 mM.[1]

    • Prepare a 1 M stock solution of aniline in anhydrous DMF.[1]

  • Reaction Setup:

    • Combine the solutions of the aldehyde and the aminooxy compound in a reaction vial.

    • Add the aniline stock solution to achieve a final concentration of 100 mM.[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (20-25°C) for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with deionized water and extract the product with a suitable organic solvent like ethyl acetate.[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.[1]

  • Characterization:

    • Confirm the structure and purity of the oxime product by mass spectrometry and NMR.[1]

Visualizations

ReactionWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Aldehyde This compound in DMSO/DMF Mix Combine Reactants & Catalyst Aldehyde->Mix Aminooxy Aminooxy Compound in Buffer/DMF Aminooxy->Mix Catalyst Aniline Stock in DMSO/DMF Catalyst->Mix Incubate Incubate (RT or 37°C, 2-24h) Mix->Incubate Monitor Monitor Progress (HPLC, LC-MS) Incubate->Monitor Purify Purify Product (HPLC, SEC) Monitor->Purify Reaction Complete Analyze Analyze Product (MS, NMR) Purify->Analyze

Caption: Experimental workflow for aldehyde-aminooxy ligation.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Aminooxy Aminooxy Compound (Nucleophile) Aminooxy->Carbinolamine Aniline Aniline Aniline->Carbinolamine accelerates Oxime Stable Oxime Conjugate Carbinolamine->Oxime - H₂O

Caption: Logical relationship of reactants to product in oxime ligation.

References

Application Notes and Protocols for Boc Deprotection of Ald-Ph-PEG4-NH-Boc with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and antibody-drug conjugates (ADCs). Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation.

This document provides detailed application notes and protocols for the cleavage of the Boc protecting group from Ald-Ph-PEG4-NH-Boc, a heterobifunctional linker. This linker contains a terminal aldehyde group, suitable for conjugation to hydrazides or aminooxy compounds, and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the linked molecules. The controlled deprotection of the Boc group is a critical step to unmask the primary amine for subsequent conjugation, enabling the stepwise assembly of complex bioconjugates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in the table below.

PropertyValue
Molecular Formula C₂₃H₃₅NO₈
Molecular Weight 453.53 g/mol
Appearance Varies (typically a solid or oil)
Solubility Soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), dimethylformamide (DMF), and ethyl acetate (EtOAc). The PEG linker also imparts some aqueous solubility.

Mechanism of Boc Deprotection with Trifluoroacetic Acid

The deprotection of the Boc group with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1]

It is crucial to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-R Protonated_Boc Boc(+H)-NH-R Boc_Amine->Protonated_Boc + TFA Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu(+) tBu_cation t-Bu(+) Protonated_Boc->tBu_cation Amine_Salt H3N(+)-R · TFA(-) Carbamic_Acid->Amine_Salt - CO2 + TFA CO2 CO2 Carbamic_Acid->CO2

Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Dichloromethane (DCM)

This protocol describes a general and widely applicable method for the deprotection of this compound in a solution of TFA and DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The reaction is typically complete within 30 minutes to 2 hours.[4]

  • Work-up:

    • Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[3]

    • The resulting crude product is the trifluoroacetate salt of the deprotected amine (Ald-Ph-PEG4-NH₃⁺TFA⁻).

    • To obtain the free amine, dissolve the residue in DCM and transfer it to a separatory funnel.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the TFA. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine (Ald-Ph-PEG4-NH₂).

Quantitative Data:

The following table summarizes typical reaction parameters for the Boc deprotection of amines using TFA.

ParameterTypical Range/ValueNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may be possible depending on solubility.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may also promote side reactions.[1]
Reaction Temperature 0 °C to Room TemperatureStarting at 0 °C helps to control any initial exotherm.
Reaction Time 30 min - 4 hMonitor by TLC or LC-MS for completion.[4]
Typical Yield >90%Yields are generally high for this clean reaction.
Protocol 2: Deprotection and Direct Use of the TFA Salt

In many applications, the resulting TFA salt of the deprotected amine can be used directly in the subsequent reaction step without neutralization, especially in peptide coupling reactions.

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • After confirming the completion of the reaction, remove the solvent and excess TFA by rotary evaporation.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.[3]

  • The resulting Ald-Ph-PEG4-NH₃⁺TFA⁻ salt can be dried under high vacuum and used directly.

Experimental_Workflow Start This compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at RT (0.5-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up Monitor->Workup Reaction Complete Evaporate Evaporate DCM/TFA Workup->Evaporate Coevaporate Co-evaporate with Toluene Evaporate->Coevaporate TFA_Salt Ald-Ph-PEG4-NH3+TFA- Coevaporate->TFA_Salt Neutralize Neutralize with NaHCO3 TFA_Salt->Neutralize For Free Amine Extract Extract with DCM Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Final_Product Ald-Ph-PEG4-NH2 Dry->Final_Product

Experimental workflow for Boc deprotection.

Monitoring the Reaction

Thin Layer Chromatography (TLC):

TLC is a rapid and convenient method to monitor the progress of the deprotection.[1]

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexanes or dichloromethane/methanol. The exact ratio should be optimized to achieve good separation.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin for the free amine, which will appear as a colored spot).

The deprotected amine is more polar than the starting Boc-protected compound and will therefore have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient TFA concentration or reaction time.Increase the TFA concentration (e.g., from 20% to 50%) or prolong the reaction time.[1] Monitor the reaction closely by TLC or LC-MS.
Poor solubility of the starting material.Use a co-solvent such as a small amount of DMF, or increase the volume of DCM.
Side Product Formation Alkylation of electron-rich aromatic rings by the tert-butyl cation.While the phenyl group in this compound is not highly activated, for other sensitive substrates, the addition of a scavenger like triisopropylsilane (TIS) or water (2-5%) can trap the tert-butyl cation.
Difficulty in Isolating the Free Amine The deprotected amine salt may be water-soluble.If the free amine is water-soluble, extraction with an organic solvent will be inefficient. In such cases, consider using the TFA salt directly, or use an ion-exchange resin for neutralization.[5]
Oily Product The TFA salt of the deprotected amine may be an oil.Trituration with a non-polar solvent like diethyl ether can sometimes induce precipitation of the salt.[5]

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and high-yielding reaction that is fundamental for the use of this versatile linker in bioconjugation and drug development. The choice between isolating the final product as a free amine or using the TFA salt directly will depend on the requirements of the subsequent synthetic steps. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the deprotected amine in high purity and yield.

References

Application Notes and Protocols for the Conjugation of Small Molecules to Ald-Ph-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of small molecules. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile, often leading to reduced dosing frequency and lower systemic toxicity.[1][2] The heterobifunctional linker, Ald-Ph-PEG4-NH-Boc, is a versatile tool for achieving these benefits. It features a benzaldehyde group for conjugation to amine-containing small molecules via reductive amination, a four-unit PEG spacer to impart favorable physicochemical properties, and a Boc-protected amine for subsequent functionalization.

These application notes provide a detailed protocol for the conjugation of a primary amine-containing small molecule to this compound, followed by the deprotection of the Boc group to yield a functionalized conjugate. This linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the deprotected amine can be coupled to an E3 ligase ligand.[3][4][5][6][7]

Reaction Scheme

The overall process involves a two-step reaction: 1) Reductive amination to couple the small molecule to the aldehyde group of the linker, and 2) Deprotection of the Boc group to expose the terminal amine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Small_Molecule Small Molecule-NH2 Intermediate Schiff Base Intermediate Small_Molecule->Intermediate + Linker This compound Linker->Intermediate Conjugate_Boc Small Molecule-NH-CH2-Ph-PEG4-NH-Boc Intermediate->Conjugate_Boc Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Conjugate_Boc Reduction Conjugate_Boc_2 Small Molecule-NH-CH2-Ph-PEG4-NH-Boc Acid Acid (e.g., TFA) Final_Conjugate Small Molecule-NH-CH2-Ph-PEG4-NH2 Acid->Final_Conjugate Conjugate_Boc_2->Final_Conjugate

Caption: Overall reaction scheme for small molecule conjugation and deprotection.

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule via Reductive Amination

This protocol details the reductive amination reaction between the aldehyde group of this compound and a primary amine on a small molecule.

Materials:

  • This compound

  • Amine-containing small molecule (Molecule-NH2)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-containing small molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or a suitable solvent mixture like DCM/DMF.

  • If the amine is used as a salt (e.g., HCl salt), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to neutralize it.

  • For less reactive amines, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the pure Boc-protected conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • Option A (Aqueous Work-up): Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the TFA. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected conjugate as a free amine.

  • Option B (Precipitation): Add cold diethyl ether to the concentrated residue to precipitate the TFA salt of the deprotected conjugate. Centrifuge and decant the ether. Dry the pellet under vacuum.

Data Presentation

The following tables provide representative quantitative data for the conjugation and deprotection steps. Note that yields and purity are highly dependent on the specific small molecule used and optimization of reaction conditions.

Table 1: Reaction Parameters and Expected Outcomes

ParameterReductive AminationBoc Deprotection
Solvent Anhydrous DCM or DCM/DMFAnhydrous DCM
Key Reagents NaBH(OAc)3Trifluoroacetic Acid (TFA)
Reaction Time 12-24 hours1-3 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 60-85%>90%
Purity (Post-HPLC) >95%>95%

Characterization

The successful synthesis of the conjugate can be confirmed using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of the product at each step. A successful conjugation will show a mass increase corresponding to the addition of the this compound linker minus a molecule of water. Boc deprotection will result in a mass decrease of 100.12 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals for the PEG chain and the newly formed benzylic C-H bond are indicative of a successful conjugation. The disappearance of the Boc group's t-butyl signal (~1.4 ppm) confirms deprotection.

Table 2: Expected Mass Spectrometry Data

CompoundExpected Mass Change
Boc-protected Conjugate [Mass of Small Molecule] + [Mass of this compound] - 18.02 Da
Deprotected Conjugate [Mass of Boc-protected Conjugate] - 100.12 Da

Application Example: PROTAC Synthesis

The deprotected conjugate, "Small Molecule-NH-CH2-Ph-PEG4-NH2", is now ready for the next step in the synthesis of a PROTAC. The newly exposed primary amine can be coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) using standard peptide coupling reagents like HATU or HBTU.

G Deprotected_Conjugate Deprotected Conjugate (Small Molecule-NH-CH2-Ph-PEG4-NH2) Coupling Peptide Coupling (e.g., HATU, DIPEA) Deprotected_Conjugate->Coupling E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Coupling + PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: Workflow for PROTAC synthesis from the deprotected conjugate.

Illustrative Signaling Pathway

If the conjugated small molecule is a kinase inhibitor, for example, one that targets a component of the MAPK/ERK pathway, the resulting PROTAC would be designed to induce the degradation of that specific kinase.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC PROTAC (RAF-Targeting) PROTAC->RAF induces degradation

Caption: PROTAC-mediated degradation of RAF kinase in the MAPK/ERK pathway.

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific properties of the small molecule and should be determined empirically. All work should be conducted in a properly equipped laboratory by trained personnel.

References

Application Notes and Protocols for PROTAC Development using Ald-Ph-PEG4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[3]

The Ald-Ph-PEG4-NH-Boc linker is a versatile polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. It features a terminal aldehyde group for conjugation to an amine-containing ligand and a Boc-protected amine for subsequent coupling to a second ligand. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Polyubiquitination E1 E1 E2 E2 E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides representative data for a BRD4-targeting PROTAC utilizing a PEG4 linker.[3][6]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
BRD4 DegraderPEG42095

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (e.g., BRD4) in a relevant cell line (e.g., MV4-11) after a specified treatment time (e.g., 24 hours). A lower DC50 value indicates higher potency.[3] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol involves the initial conjugation of an E3 ligase ligand to the aldehyde terminus of the linker via reductive amination, followed by Boc deprotection and subsequent amide coupling of a POI ligand.

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate via Reductive Amination

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau [VHL] or Cereblon [CRBN] ligands) to the aldehyde group of the this compound linker.

Materials:

  • This compound linker

  • Amine-containing E3 ligase ligand (e.g., pomalidomide-amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[7]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound linker (1.0 equivalent) and the amine-containing E3 ligase ligand (1.0-1.2 equivalents) in anhydrous DCM.

  • If required, add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker intermediate.

Protocol 2: Boc Deprotection of the Linker

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine.

Materials:

  • E3 ligase ligand-linker intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)[9][10]

  • Dichloromethane (DCM), anhydrous

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the E3 ligase ligand-linker intermediate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 3: Amide Coupling of POI Ligand to Yield the Final PROTAC

This protocol describes the formation of an amide bond between the deprotected amine of the E3 ligase ligand-linker intermediate and a carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative for BRD4).

Materials:

  • Deprotected E3 ligase ligand-linker intermediate (TFA salt) from Protocol 2

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected E3 ligase ligand-linker intermediate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

PROTAC_Synthesis_Workflow start This compound Linker reductive_amination Protocol 1: Reductive Amination start->reductive_amination e3_ligand Amine-containing E3 Ligase Ligand e3_ligand->reductive_amination intermediate1 E3 Ligand-Linker-NH-Boc reductive_amination->intermediate1 boc_deprotection Protocol 2: Boc Deprotection (TFA) intermediate1->boc_deprotection intermediate2 E3 Ligand-Linker-NH2 boc_deprotection->intermediate2 amide_coupling Protocol 3: Amide Coupling (HATU/DIPEA) intermediate2->amide_coupling poi_ligand Carboxylic acid-functionalized POI Ligand poi_ligand->amide_coupling final_protac Final PROTAC amide_coupling->final_protac

Caption: Experimental workflow for PROTAC synthesis.

Protocol 4: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

Materials:

  • Relevant cell line (e.g., MV4-11 for BRD4)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a critical role in the regulation of gene transcription.[11] It binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-MYC. A BRD4-targeting PROTAC can induce the degradation of BRD4, thereby inhibiting the transcription of these oncogenes and suppressing cancer cell proliferation.[12]

BRD4_Signaling_Pathway cluster_0 BRD4-Mediated Gene Transcription cluster_1 PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery Recruits BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Leads to Oncogenes Oncogenes (e.g., c-MYC) Transcriptional_Machinery->Oncogenes Activates Transcription Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Promotes BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 BRD4_Degradation->Transcriptional_Machinery Inhibits Recruitment

Caption: BRD4's role in gene transcription and its inhibition by a PROTAC.

Conclusion

The this compound linker offers a versatile and efficient tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled assembly of these complex molecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Purification of Ald-Ph-PEG4-NH-Boc Conjugated Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to proteins is a widely utilized strategy to enhance their therapeutic properties. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2] The linker, Ald-Ph-PEG4-NH-Boc, provides a versatile platform for protein modification, featuring a terminal aldehyde for initial protein conjugation and a Boc-protected amine for subsequent functionalization.

This document provides detailed application notes and protocols for the purification of proteins conjugated with the this compound linker. The purification process is critical as PEGylation reactions typically result in a heterogeneous mixture of unreacted protein, excess PEG reagent, and various PEGylated species (PEGamers).[] Effective purification strategies are therefore essential to isolate the desired conjugate with high purity and homogeneity, which is a regulatory requirement for therapeutic proteins.[4]

Core Principles of Purification

The purification of this compound conjugated proteins leverages the physicochemical changes imparted by the PEG chain. The primary methods employed are chromatographic, taking advantage of differences in size, charge, and hydrophobicity between the native protein and its PEGylated forms.

  • Size Exclusion Chromatography (SEC): This is a fundamental technique for separating molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for efficient separation of the PEGylated conjugate from the smaller, unreacted protein and low molecular weight impurities.[][5]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The PEG chain can shield the surface charges of the protein, altering its interaction with the ion exchange resin.[][5] This property can be exploited to separate proteins with different degrees of PEGylation and even positional isomers.[][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEGs can interact with HIC media, this technique can be a useful polishing step, particularly for proteins that are difficult to purify by IEX.[][7]

  • Reverse Phase Chromatography (RPC): RPC is a high-resolution technique that separates molecules based on their hydrophobicity and is often used for analytical characterization and small-scale purification of PEGylated peptides and proteins.[]

Experimental Workflow

The overall workflow for the purification of an this compound conjugated protein typically involves an initial capture step followed by one or more polishing steps to achieve high purity.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Characterization Protein Protein Reaction_Mixture Reaction_Mixture Protein->Reaction_Mixture This compound SEC SEC Reaction_Mixture->SEC Initial Cleanup IEX IEX SEC->IEX Fractionation HIC HIC IEX->HIC Polishing (Optional) Final_Product Final_Product HIC->Final_Product SDS_PAGE SDS_PAGE Final_Product->SDS_PAGE SEC_Analysis SEC_Analysis Final_Product->SEC_Analysis Purity Mass_Spec Mass_Spec Final_Product->Mass_Spec Identity

Caption: General workflow for purification and characterization.

Detailed Protocols

Protocol 1: Initial Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound linker and other small molecule impurities, and to achieve initial separation of the PEGylated protein from the unreacted protein.

Materials:

  • SEC column (e.g., Superdex 200 Increase or similar)

  • SEC Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Conjugation reaction mixture

  • Chromatography system (e.g., ÄKTA pure)

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes (CV) of SEC Buffer at a flow rate recommended by the manufacturer.

  • Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material.

  • Load the clarified supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with SEC Buffer at the recommended flow rate.

  • Monitor the elution profile at 280 nm. The PEGylated protein will typically elute earlier (at a lower retention volume) than the unreacted protein due to its larger size.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

Expected Results: Two major peaks are expected. The first peak corresponds to the higher molecular weight PEGylated protein conjugate, and the second, later-eluting peak corresponds to the unreacted native protein. A third peak at a much higher retention volume may correspond to the unreacted PEG linker.

Protocol 2: High-Resolution Purification by Ion Exchange Chromatography (IEX)

This protocol is used to separate the desired mono-PEGylated protein from unreacted protein and multi-PEGylated species. The choice of anion or cation exchange chromatography will depend on the isoelectric point (pI) of the protein and the buffer pH. This example describes cation exchange chromatography.

Materials:

  • Cation exchange column (e.g., HiTrap SP HP or similar)

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • SEC-purified protein fractions

Procedure:

  • Pool the fractions from the SEC containing the PEGylated protein. If necessary, buffer exchange the pooled sample into the IEX Binding Buffer using dialysis or a desalting column.

  • Equilibrate the cation exchange column with at least 5 CV of Binding Buffer.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5-10 CV of Binding Buffer to remove any unbound material.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CV.

  • Monitor the elution profile at 280 nm. The PEGylated protein is expected to elute at a lower salt concentration than the native protein due to charge shielding by the PEG chain.

  • Collect fractions across the elution peak(s).

  • Analyze the fractions by SDS-PAGE and analytical SEC to determine the purity and identify the desired mono-PEGylated species.

G cluster_0 Sample Preparation cluster_1 IEX Chromatography cluster_2 Analysis SEC_Fractions SEC_Fractions Buffer_Exchange Buffer_Exchange SEC_Fractions->Buffer_Exchange Load_Sample Load_Sample Buffer_Exchange->Load_Sample Wash Wash Load_Sample->Wash Elute_Gradient Elute_Gradient Wash->Elute_Gradient Fraction_Collection Fraction_Collection Elute_Gradient->Fraction_Collection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis SDS-PAGE, SEC

Caption: Ion Exchange Chromatography workflow.

Data Presentation

The following tables provide a template for summarizing purification data.

Table 1: Summary of Purification Steps

Purification StepProtein Loaded (mg)Protein Recovered (mg)Yield (%)Purity (%)
Crude Reaction 100--45
SEC 958084.285
IEX 786583.3>98

Table 2: Characterization of Purified this compound Conjugated Protein

ParameterMethodResult
Purity Analytical SEC-HPLC>98%
Identity SDS-PAGEApparent MW shift consistent with PEGylation
Mass SpectrometryObserved mass matches theoretical mass of mono-PEGylated protein
Degree of PEGylation IEX, Mass SpectrometryPrimarily mono-PEGylated

Boc Deprotection Protocol

Following purification of the this compound conjugated protein, the Boc protecting group must be removed to expose the primary amine for subsequent conjugation or modification.

Materials:

  • Purified this compound conjugated protein

  • Deprotection Buffer: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Quenching solution (e.g., cold diethyl ether)

  • Dialysis or desalting column

Procedure:

  • Lyophilize the purified protein conjugate to dryness.

  • Resuspend the lyophilized protein in the Deprotection Buffer. The reaction is typically performed at room temperature for 1-2 hours.

  • Quench the reaction by adding cold diethyl ether to precipitate the deprotected protein.

  • Centrifuge to pellet the protein and decant the supernatant.

  • Wash the protein pellet with cold diethyl ether.

  • Air-dry the pellet to remove residual ether.

  • Resuspend the deprotected protein in a suitable buffer.

  • Immediately purify the deprotected protein using a desalting column or dialysis to remove residual TFA and other small molecules.

Note: The conditions for Boc deprotection can be harsh and may affect protein stability. It is crucial to optimize the reaction time and conditions for the specific protein of interest.

Characterization Methods

Thorough characterization of the final purified product is essential to ensure its quality and homogeneity.

  • SDS-PAGE: To visualize the increase in apparent molecular weight after PEGylation and to assess purity.

  • Analytical SEC-HPLC: To determine the purity and identify the presence of aggregates or fragments.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the exact mass of the PEGylated protein, which can also confirm the degree of PEGylation.[4][8]

  • Peptide Mapping: To identify the site of PEGylation on the protein.[4]

By following these detailed protocols and characterization methods, researchers can effectively purify and characterize this compound conjugated proteins for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for the Characterization of Ald-Ph-PEG4-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of Ald-Ph-PEG4-NH-Boc, a heterobifunctional linker molecule. The protocols outlined below are essential for confirming the identity, purity, and stability of this reagent, which is critical for its successful application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile linker composed of a benzaldehyde group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The aldehyde group allows for reaction with aminooxy moieties, while the Boc-protected amine can be deprotected to enable further conjugation.[1][2] A thorough analytical characterization is paramount to ensure the quality and performance of subsequent conjugates. This document outlines the key analytical methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and quantifying any impurities.[3][][5] Reversed-phase HPLC (RP-HPLC) is the most common method due to its ability to separate compounds based on hydrophobicity.[3][5]

Experimental Protocol: RP-HPLC
  • System: HPLC or UPLC system equipped with a UV detector.[3]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3][5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3][5]

  • Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 15-20 minutes. This should be optimized based on the retention time of the conjugate.[3]

  • Flow Rate: 0.8-1.2 mL/min for HPLC.[3]

  • Detection: UV absorbance at 254 nm (for the phenyl group) and 214 nm.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.[5] Further dilute to a final concentration of 0.1 mg/mL.[5]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[5]

Data Presentation: HPLC Purity Analysis
ParameterSpecification
Purity (by HPLC)>95%
Retention Time (t*)Compound-specific (to be determined)
ImpuritiesReport presence and percentage of any impurities

Note: The retention time is dependent on the specific HPLC system, column, and gradient used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation capabilities of HPLC with the mass detection of mass spectrometry, providing unequivocal confirmation of the molecular weight of the this compound conjugate.[3][5]

Experimental Protocol: LC-MS
  • LC System: An HPLC or UPLC system as described for HPLC analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.[3]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.[3]

  • Mode: Positive ion mode is generally used for amine-containing compounds.[3]

  • Data Analysis: The deconvoluted mass spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound conjugate.

Data Presentation: LC-MS Data
ParameterExpected Value
Molecular FormulaC21H34N2O7
Molecular Weight (MW)426.50 g/mol
Observed Mass [M+H]⁺427.24 m/z
Observed Mass [M+Na]⁺449.22 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of the this compound conjugate, confirming the connectivity of all atoms.[3] ¹H NMR is particularly useful for identifying the characteristic protons of the different moieties within the molecule.[6][7]

Experimental Protocol: ¹H NMR
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6]

  • Sample Concentration: 10-50 mg/mL.[6]

  • Data Analysis: The ¹H NMR spectrum should be analyzed for the characteristic chemical shifts and integrations of the protons corresponding to the benzaldehyde, PEG, and Boc groups.

Data Presentation: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.9s1H
Aromatic (Ph)~7.8, ~7.6d, d4H
PEG (-O-CH₂-CH₂-O-)~3.6m16H
Methylene adjacent to Amine (-CH₂-NH-)~3.3t2H
Boc (-C(CH₃)₃)~1.4s9H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.[3]

Experimental Protocol: FTIR
  • Spectrometer: An FTIR spectrometer.[3]

  • Sampling Method: Attenuated Total Reflectance (ATR) is a common and convenient method.[3]

  • Data Analysis: The spectrum should be analyzed for the characteristic absorption bands of the aldehyde, amide, ether, and carbamate functional groups.

Data Presentation: Expected FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aliphatic)~2900-2850
C=O Stretch (Aldehyde)~1700
C=O Stretch (Boc/Amide)~1680-1650
C-O-C Stretch (PEG Ether)~1100

Visualizations

Chemical Structure of this compound

cluster_Ald Aldehyde cluster_Ph Phenyl cluster_PEG PEG4 cluster_NHBoc Boc-Amine Ald O=CH- Ph C₆H₄ Ald->Ph PEG -(OCH₂CH₂)₄- Ph->PEG NHBoc -NH-Boc PEG->NHBoc

Caption: Chemical structure of this compound.

Analytical Workflow for Characterization

start This compound Sample hplc RP-HPLC (Purity Assessment) start->hplc lcms LC-MS (Identity Confirmation) start->lcms nmr ¹H NMR (Structural Elucidation) start->nmr ftir FTIR (Functional Group Analysis) start->ftir end Characterized Conjugate hplc->end lcms->end nmr->end ftir->end

Caption: Analytical workflow for characterization.

References

Application Notes and Protocols for Ald-Ph-PEG4-NH-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-NH-Boc is a versatile bifunctional linker designed for use in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. This linker features a benzaldehyde group at one terminus and a Boc-protected primary amine at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The aldehyde functionality allows for the attachment of molecules to a solid support or the conjugation of peptides via chemoselective ligation strategies such as reductive amination or oxime formation. The Boc-protected amine provides an orthogonal handle that can be deprotected to enable further synthetic modifications. The PEG4 spacer enhances the solubility and reduces aggregation of the growing peptide chain, which is particularly beneficial for the synthesis of long or hydrophobic peptides.

These application notes provide detailed protocols for the two primary methods of utilizing this compound in Boc-based solid-phase peptide synthesis: Method A: Reductive Amination and Method B: Oxime Ligation .

Chemical Structure

Caption: Chemical structure of this compound.

Method A: Peptide Synthesis via Reductive Amination

This method involves the immobilization of the this compound linker onto an amino-functionalized resin, followed by the coupling of the first amino acid to the aldehyde group via reductive amination. Subsequent amino acids are then added using standard Boc-SPPS protocols.

Experimental Workflow

G cluster_prep Linker Immobilization cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Purification resin Amino-functionalized Resin (e.g., Aminomethyl Resin) coupling Coupling of Linker to Resin (e.g., DIC/HOBt) resin->coupling boc_deprot Boc Deprotection of Linker (TFA in DCM) boc_deprot->coupling linker This compound linker->boc_deprot washed_resin Washing and Neutralization coupling->washed_resin linker_resin Aldehyde-Functionalized Resin washed_resin->linker_resin reductive_amination Reductive Amination (e.g., NaBH3CN) linker_resin->reductive_amination aa1 First Amino Acid (as Amine) aa1->reductive_amination peptide_resin Peptide-Resin (First AA coupled) reductive_amination->peptide_resin boc_spps Standard Boc-SPPS Cycles (Deprotection, Coupling, Washing) peptide_resin->boc_spps full_peptide Fully Assembled Peptide-Resin boc_spps->full_peptide cleavage Cleavage from Resin (e.g., HF or TFMSA) full_peptide->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: Workflow for SPPS using this compound via reductive amination.

Detailed Protocols

1. Immobilization of this compound on Amino-Functionalized Resin

  • Materials:

    • This compound

    • Aminomethyl (AM) resin (or other amino-functionalized resin)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Diisopropylethylamine (DIEA)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Procedure:

    • Boc Deprotection of Linker: Dissolve this compound in a solution of 50% TFA in DCM. Stir for 30 minutes at room temperature. Evaporate the solvent to obtain the TFA salt of the deprotected linker.

    • Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

    • Coupling:

      • Dissolve the deprotected linker (2 eq. relative to resin loading) and HOBt (2 eq.) in DMF.

      • Add this solution to the swollen resin.

      • Add DIC (2 eq.) to the reaction mixture and agitate at room temperature for 2-4 hours.

    • Washing and Capping:

      • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

      • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes.

      • Wash the resin as described above and dry under vacuum.

2. Reductive Amination of the First Amino Acid

  • Materials:

    • Aldehyde-functionalized resin from the previous step

    • First Boc-protected amino acid (with side chain protection if necessary)

    • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

    • 1% Acetic acid in DMF

  • Procedure:

    • Swell the aldehyde-functionalized resin in 1% acetic acid in DMF.

    • Add the first amino acid (as the free amine, after Boc deprotection if starting with a Boc-protected amino acid) (5-10 eq.) to the resin suspension.

    • Agitate the mixture for 1 hour at room temperature.

    • Add NaBH3CN (5-10 eq.) or STAB (5-10 eq.) and continue to agitate for 2-4 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

3. Peptide Elongation and Cleavage

  • Procedure:

    • Peptide Elongation: Perform standard Boc-SPPS cycles, which consist of:

      • Boc Deprotection: 50% TFA in DCM.

      • Neutralization: 10% DIEA in DMF.

      • Coupling: Use standard coupling reagents like HBTU/DIEA or DIC/HOBt.

      • Washing: DMF and DCM washes between steps.

    • Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/DMS).[1]

Representative Data

The following table summarizes representative yields for peptides synthesized using similar aldehyde-based linkers and reductive amination strategies. Actual yields will vary depending on the peptide sequence and synthesis conditions.

Peptide SequenceResin TypeCleavage MethodCrude Purity (%)Overall Yield (%)Reference
Ac-Val-Leu-Ala-HThioacetal ResinNBS>908
Fmoc-Lys(Fmoc)-Leu-Phe-HOxazolidine ResinAq. Acid>9580[2]
AcNSILQ-HOxazolidine ResinAq. Acid>9091[2]

Method B: Peptide Synthesis via Oxime Ligation

This method is suitable for synthesizing peptides with a C-terminal modification introduced via an aminooxy-functionalized molecule. The peptide is synthesized on a standard resin, and after cleavage, the purified peptide containing an aminooxy group is ligated to the aldehyde of this compound in solution.

Experimental Workflow

G cluster_peptide_prep Peptide Preparation cluster_linker_prep Linker Preparation cluster_ligation Oxime Ligation aminooxy_aa Aminooxy-containing Amino Acid spps Standard SPPS aminooxy_aa->spps cleavage Cleavage and Purification spps->cleavage aminooxy_peptide Purified Aminooxy-Peptide cleavage->aminooxy_peptide ligation Solution-Phase Oxime Ligation aminooxy_peptide->ligation linker This compound linker->ligation purification Purification (e.g., RP-HPLC) ligation->purification final_conjugate Final Peptide Conjugate purification->final_conjugate

Caption: Workflow for peptide conjugation to this compound via oxime ligation.

Detailed Protocols

1. Synthesis of Aminooxy-Containing Peptide

  • Procedure:

    • Synthesize the peptide on a suitable resin (e.g., Wang or Rink Amide resin) using standard Fmoc- or Boc-SPPS.

    • Incorporate an aminooxy-functionalized amino acid at the desired position in the peptide sequence.[3]

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the crude aminooxy-peptide by reverse-phase HPLC.

2. Solution-Phase Oxime Ligation

  • Materials:

    • Purified aminooxy-peptide

    • This compound

    • Aniline (as catalyst)

    • Reaction Buffer (e.g., Sodium acetate buffer, pH 4.5-5.5)

    • Organic co-solvent (e.g., DMF or DMSO, if needed for solubility)

  • Procedure:

    • Dissolve the purified aminooxy-peptide in the reaction buffer.

    • Dissolve this compound (1.5-2 eq.) in the same buffer (or a minimal amount of co-solvent and add to the buffer).

    • Add the linker solution to the peptide solution.

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by analytical HPLC.

    • Upon completion, purify the peptide conjugate by reverse-phase HPLC.

Representative Data

The following table provides representative data for oxime ligation reactions in solution. The efficiency of the ligation is typically high.

Reactant 1Reactant 2ConditionsReaction TimeYield (%)Reference
Aminooxy-peptideAldehyde-modified moleculepH 4.5, Aniline catalyst4 h>95
Aminooxy-peptide libraryAldehyde libraryAcetic acid in DMSO, RTOvernightHigh-throughput[3]
Aminooxy peptide resinPeptide aldehyde2 mM, pH 4.524 hHigh Purity[4]

Conclusion

This compound is a valuable tool for solid-phase peptide synthesis, enabling the production of C-terminally modified peptides through either on-resin reductive amination or post-synthesis oxime ligation. The choice of method will depend on the desired final product and the overall synthetic strategy. The protocols provided herein offer a comprehensive guide for the successful implementation of this versatile linker in peptide and bioconjugate chemistry.

References

Application Notes and Protocols for Ald-Ph-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the storage, handling, and utilization of Ald-Ph-PEG4-NH-Boc, a heterobifunctional linker crucial for the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile linker molecule featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The key components are:

  • An Aldehyde Group (Ald-Ph): The benzaldehyde moiety allows for the chemoselective formation of stable oxime or hydrazone linkages through reaction with aminooxy or hydrazide-functionalized molecules, respectively. This reaction is highly efficient and can be performed under mild conditions.

  • A Boc-Protected Amine (NH-Boc): The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to yield a free amine, which can then be coupled to carboxylic acids, activated esters, or other electrophilic groups.

  • A PEG4 Spacer: The tetraethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[1]

This unique combination of functional groups allows for a controlled, stepwise approach to the synthesis of complex bioconjugates.

Storage and Handling

Proper storage and handling of this compound are essential to maintain its chemical integrity and reactivity.

Storage:

  • Recommended Temperature: Store at -20°C for long-term stability.[2][3]

  • Environment: Keep in a dry, dark place and protect from moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Solutions: If dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Work Environment: Handle in a well-ventilated area, preferably in a fume hood.

  • Dispensing: For solid forms, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For solutions, use a syringe to withdraw the desired volume from a septum-capped vial to minimize exposure to air and moisture.

Physicochemical and Stability Data

Quantitative data for this compound is not extensively published. The following table summarizes available information and provides general guidance.

ParameterValue/InformationSource/Recommendation
Molecular Weight 440.49 g/mol [5]
Appearance White to off-white solid or oilGeneral observation for similar compounds
Purity Typically ≥95%Supplier specifications
Solubility Soluble in organic solvents such as DMSO and DMF. The PEG spacer enhances solubility in aqueous solutions.[3]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents and extreme pH. The Boc group is labile to strong acids.General chemical knowledge

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Molecule

This protocol describes the reaction of the aldehyde group of this compound with a molecule containing an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0) or a more acidic buffer (pH 4.5-5.5) if the biomolecule is stable.[6]

  • Anhydrous DMSO or DMF

  • LC-MS for reaction monitoring

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

    • Dissolve the aminooxy-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Ligation Reaction:

    • To the solution of the aminooxy-functionalized molecule, add the this compound stock solution. A molar excess of the linker (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.[6]

    • The final concentration of the organic solvent (DMSO or DMF) should be kept low (e.g., <10% v/v) if working with sensitive biomolecules.

    • Incubate the reaction mixture at room temperature for 2-16 hours.[6] The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the formation of the desired product.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess linker and other reagents.

Protocol 2: Boc Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or argon atmosphere

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction:

    • Slowly add a solution of TFA in DCM (e.g., 20-50% TFA v/v) to the reaction mixture.[7] If the substrate contains other acid-sensitive groups, TIS can be added as a scavenger (typically 2-5% v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.[7]

    • Monitor the reaction by LC-MS until the starting material is completely consumed.

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.

    • The resulting amine-TFA salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Ald_Linker This compound Intermediate_1 Boc-Protected Intermediate Ald_Linker->Intermediate_1 Reaction 1 Aminooxy_Ligand Aminooxy-functionalized E3 Ligase Ligand Aminooxy_Ligand->Intermediate_1 Intermediate_2 Amine-Functionalized Intermediate Intermediate_1_ref->Intermediate_2 Reaction 2 (Acidic Conditions) POI_Ligand Carboxylic Acid- functionalized POI Ligand Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate_2_ref->Final_PROTAC Reaction 3

Caption: A stepwise workflow for synthesizing a PROTAC using this compound.

Signaling Pathway of a PROTAC

The diagram below illustrates the general mechanism of action of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

optimizing Ald-Ph-PEG4-NH-Boc conjugation reaction yield

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. [12][13]You should spot the starting aldehyde, the starting amine-PEG, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the limiting reactant disappears and a new spot for the product appears. [13][14]Staining with potassium permanganate (KMnO₄) can help visualize the spots, as PEG compounds may not be UV-active. [8][15]

Visualizing the Process

Reaction Pathway

Reaction_Pathwaycluster_reactantsReactantscluster_intermediateIntermediate Formation (pH 4-6)cluster_productFinal ProductAld-PhAromatic Aldehyde(Ald-Ph)ImineSchiff Base / ImineIntermediateAld-Ph->Imine+ H2N-PEG4-NH-BocPEG-AmineBoc-NH-PEG4-NH2PEG-Amine->ImineProductAld-Ph-NH-PEG4-NH-BocImine->Product+ NaBH(OAc)3or NaBH3CN

Caption: General workflow for the reductive amination conjugation.

Troubleshooting Workflow

Troubleshooting_WorkflowStartLow or No YieldCheckImineIs Imine Intermediate Forming?(Monitor by TLC/LC-MS)Start->CheckImineNoImineNo Imine FormationCheckImine->NoImineNoImineOKImine Forms, But Product Yield is LowCheckImine->ImineOKYesOptimizepHAdjust pH to 4-6(Use Acetic Acid)NoImine->OptimizepHCheckReagentsVerify Reagent Quality(Aldehyde, Amine, Solvent)NoImine->CheckReagentsRemoveWaterAdd Drying Agent(e.g., MgSO4, Mol. Sieves)NoImine->RemoveWaterSuccessImproved YieldOptimizepH->SuccessCheckReagents->SuccessRemoveWater->SuccessCheckReducerCheck Reducing Agent(Age, Storage, Activity)ImineOK->CheckReducerChangeReducerSwitch Reducing Agent(e.g., NaBH3CN to STAB)ImineOK->ChangeReducerOptimizeStoichAdjust Stoichiometry(Increase excess of one reagent)ImineOK->OptimizeStoichCheckReducer->SuccessChangeReducer->SuccessOptimizeStoich->Success

Caption: A decision tree for troubleshooting low reaction yields.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Suboptimal pH: The pH is either too acidic (protonating the amine) or too basic (not activating the aldehyde). [1][8]- Action: Carefully adjust the reaction pH to the 4-6 range using a weak acid like glacial acetic acid. Monitor with pH paper.
2. Ineffective Reducing Agent: The reducing agent may have decomposed due to improper storage (especially STAB, which is moisture-sensitive) or is not suitable for the reaction. [1]- Action: Use a fresh bottle of the reducing agent. Consider switching from NaBH₃CN to the less toxic NaBH(OAc)₃ or vice versa. [2][5]
3. Poor Imine Formation: Imine formation is an equilibrium reaction that produces water. [1][12]Excess water can shift the equilibrium back to the starting materials.- Action: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and consider adding a drying agent like molecular sieves.
Multiple Spots on TLC 1. Aldehyde Reduction: A non-selective or overly strong reducing agent (like NaBH₄) can reduce the starting aldehyde to an alcohol. [1][4]- Action: Ensure you are using a mild, selective agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the imine. [2][4][6]
2. Double Alkylation: The newly formed secondary amine product reacts with another molecule of the aldehyde, leading to a tertiary amine byproduct. [13]- Action: Use a slight excess (1.1-1.2 equivalents) of the amine component relative to the aldehyde to minimize this side reaction. [14]
3. Boc Deprotection: The presence of a strong acid has removed the Boc protecting group, leading to a more polar side product. [9][10]- Action: Avoid strong acids for pH adjustment. If deprotection is observed, re-evaluate the acidity of all reagents and reaction conditions.
Difficulty with Purification 1. PEGylation Heterogeneity: The reaction may produce a mixture of the desired product, unreacted starting materials, and byproducts with similar properties. []- Action: Purification of PEGylated molecules can be challenging. Techniques like reverse-phase chromatography (RP-HPLC), ion-exchange chromatography (IEX), or size-exclusion chromatography (SEC) are often required. [][16][17]
2. Emulsion During Work-up: The amphiphilic nature of PEGylated compounds can cause emulsions during aqueous extraction.- Action: Use brine (saturated NaCl solution) to break up emulsions. Centrifugation can also be effective.

Quantitative Data Summary

The efficiency of reductive amination is highly dependent on the chosen conditions. The following table summarizes key parameters and their typical impact on reaction outcomes.

ParameterCondition ACondition BExpected Outcome & Remarks
Reducing Agent Sodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Both are highly selective for the imine. STAB is less toxic and often used in DCE. [2][3]NaBH₃CN is effective in protic solvents like methanol but is highly toxic. [1][5]
Solvent Dichloroethane (DCE) / Dichloromethane (DCM)Methanol (MeOH) / Tetrahydrofuran (THF)DCE is the preferred solvent for reactions using STAB. [3]Methanol is a good choice for reactions with NaBH₃CN. [1]
pH 4-66-7pH 4-6 is optimal for imine formation. [1][4]pH 6-7 is ideal for reduction with NaBH₃CN. [1][7]A one-pot reaction often involves a compromise or a stepwise pH adjustment.
Temperature Room Temperature (20-25°C)0°C to Room TemperatureMost reactions proceed well at room temperature. [1]For highly reactive aldehydes, cooling to 0°C before adding the reducing agent can prevent side reactions.
Stoichiometry 1.0 eq. Aldehyde / 1.2 eq. Amine1.2 eq. Aldehyde / 1.0 eq. AmineUsing a slight excess of the more readily available or easily removable starting material is common. An excess of the amine can help prevent double alkylation. [14]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the Ald-Ph starting material (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the Boc-NH-PEG4-NH₂ (1.1 eq).

  • pH Adjustment: Add glacial acetic acid (0.1-0.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the solution. Be aware that the reaction may bubble slightly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours until the limiting reactant is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (e.g., silica gel or RP-HPLC). [][16]

Protocol 2: Boc-Group Deprotection (If Required)
  • Dissolution: Dissolve the purified this compound conjugate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise. [9]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The final product is often obtained as an HCl or TFA salt. Further purification or neutralization may be necessary depending on the subsequent application.

troubleshooting low efficiency in Ald-Ph-PEG4-NH-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile linker in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a benzaldehyde group on one end and a Boc-protected primary amine on the other, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary applications are in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] The aldehyde group allows for reaction with molecules containing aminooxy or hydrazide functionalities, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions, such as amide bond formation.[2]

Q2: I am seeing low efficiency in my reductive amination reaction with this compound. What are the common causes?

Low efficiency in reductive amination can stem from several factors. The most common issues include:

  • Inefficient Imine Formation: The initial formation of the imine bond between the aldehyde of the PEG linker and your amine of interest is crucial. This step is often catalyzed by mild acid.

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.

  • Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this reason. A stronger reducing agent like sodium borohydride (NaBH4) can prematurely reduce the aldehyde.[4][5]

  • Reaction Conditions: Inadequate reaction time, temperature, or poor solubility of reactants can all lead to low yields.

  • Moisture: While generally not highly sensitive to moisture, excess water can hinder imine formation.

Q3: My Boc deprotection is incomplete. How can I improve the yield?

Incomplete Boc deprotection is a frequent issue, often addressable by modifying the reaction conditions:

  • Acid Strength and Concentration: The Boc group is cleaved by acid. If you are observing incomplete deprotection, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), a common deprotection reagent.[6]

  • Reaction Time and Temperature: Deprotection is a kinetic process. Extending the reaction time or gently warming the reaction may be necessary.[6]

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Using a stronger acid system, such as 4M HCl in dioxane, may be required.[6]

  • Solvent Choice: Ensure that your this compound derivative is fully soluble in the chosen solvent to allow for efficient reaction.[6]

Q4: I am observing side products in my reactions. What are they and how can I minimize them?

Side product formation can occur in both reductive amination and Boc deprotection steps.

  • Reductive Amination:

    • Over-alkylation: If the amine starting material is a primary amine, it can react with a second molecule of the aldehyde after the initial reductive amination, leading to a tertiary amine. Using an excess of the amine can help to minimize this.

    • Aldehyde Reduction: As mentioned, using a reducing agent that is too strong can reduce the starting aldehyde to an alcohol.

  • Boc Deprotection:

    • Alkylation: The tert-butyl cation generated during Boc deprotection is electrophilic and can alkylate nucleophilic sites on your molecule. The inclusion of scavengers, such as triisopropylsilane (TIS), can help to trap these cations.

Troubleshooting Guides

Low Efficiency in Reductive Amination

If you are experiencing low yields in your reductive amination reaction, follow this troubleshooting workflow:

G start Low Reductive Amination Yield check_imine Check Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add Catalytic Acid (e.g., Acetic Acid) imine_no->add_acid check_reducing_agent Evaluate Reducing Agent imine_yes->check_reducing_agent add_acid->check_imine agent_ok Agent is Appropriate (NaBH3CN or NaBH(OAc)3) check_reducing_agent->agent_ok Correct agent_bad Agent May Be Too Strong (e.g., NaBH4) check_reducing_agent->agent_bad Incorrect optimize_conditions Optimize Reaction Conditions agent_ok->optimize_conditions change_agent Switch to a Milder Reducing Agent agent_bad->change_agent change_agent->check_imine conditions_summary Increase Reaction Time Increase Temperature Check Solubility optimize_conditions->conditions_summary final_product Improved Yield optimize_conditions->final_product

Troubleshooting workflow for low reductive amination yield.
Incomplete Boc Deprotection

For issues with incomplete removal of the Boc protecting group, refer to this decision tree:

G start Incomplete Boc Deprotection increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA in DCM) start->increase_acid monitor_reaction Monitor Reaction Progress (TLC, LC-MS) increase_acid->monitor_reaction extend_time_temp Extend Reaction Time and/or Increase Temperature extend_time_temp->monitor_reaction stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor_reaction check_solubility Ensure Complete Solubility of Starting Material check_solubility->monitor_reaction monitor_reaction->extend_time_temp Still Incomplete monitor_reaction->stronger_acid Still Incomplete monitor_reaction->check_solubility Still Incomplete final_product Complete Deprotection monitor_reaction->final_product Complete

References

preventing side reactions with Ald-Ph-PEG4-NH-Boc aldehyde group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation and other applications of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what are their main functions?

This compound is a heterobifunctional linker with three key components:

  • Aromatic Aldehyde (Ald-Ph): This group readily reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. Aromatic aldehydes are generally more reactive than aliphatic aldehydes in such bioconjugation reactions.[1][2]

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, increases the stability of the conjugate, and reduces steric hindrance.[3]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group protects the primary amine, preventing it from participating in unwanted reactions. This protecting group is stable under neutral and basic conditions but can be easily removed under acidic conditions to reveal the primary amine for subsequent conjugation steps.[4]

Q2: What are the most common side reactions involving the aldehyde group of this compound?

The primary side reactions involving the aromatic aldehyde group are:

  • Schiff Base Formation: The aldehyde can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[5][6][7] This reaction is reversible and generally less stable than oxime or hydrazone linkages.

  • Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH or KOH), aldehydes lacking α-hydrogens, like benzaldehyde, can undergo disproportionation to form a carboxylic acid and an alcohol.[8][9] However, this reaction is unlikely to occur under typical bioconjugation conditions which are performed at or near neutral pH.[2]

  • Oxidation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods.[10]

Q3: How can I prevent the Schiff base formation with lysine residues on my protein?

While complete prevention can be challenging, you can significantly favor the desired oxime or hydrazone ligation over Schiff base formation by:

  • pH Control: The rate of oxime and hydrazone formation is optimal at a slightly acidic pH (around 4.5-6.5).[11][12] At this pH, the majority of lysine side chains (pKa ~10.5) will be protonated and thus less nucleophilic, reducing their reactivity towards the aldehyde.

  • Use of Catalysts: Aniline and its derivatives can be used as catalysts to significantly accelerate the rate of oxime and hydrazone formation, even at neutral pH.[1][11][13][14][15][16] This allows the desired reaction to proceed much faster than the competing Schiff base formation.

  • Stoichiometry: Using a moderate excess of the aminooxy or hydrazide-functionalized reagent can help drive the equilibrium towards the desired product.

Q4: My conjugation yield is low. What are the possible causes and how can I troubleshoot it?

Low conjugation yield is a common issue in bioconjugation.[2] Here are some potential causes and solutions:

  • Reagent Quality: Ensure your this compound and your aminooxy/hydrazide-functionalized molecule are of high purity and have been stored correctly to prevent degradation.

  • Reaction Conditions:

    • pH: Verify the pH of your reaction buffer. As mentioned, the optimal pH for oxime/hydrazone ligation is typically slightly acidic.

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your intended reaction.[2] Use non-amine-containing buffers like PBS, MES, or HEPES.

    • Catalyst: If you are not using a catalyst like aniline, consider adding it to your reaction mixture to increase the reaction rate.

  • Aldehyde Inactivation: The aldehyde group might have been oxidized or otherwise inactivated. Consider using fresh reagent.

  • Steric Hindrance: The conjugation site on your biomolecule might be sterically hindered. Increasing the PEG spacer length on your linker could help.

  • Purification Issues: Your desired conjugate might be lost during the purification step. Optimize your purification protocol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive aldehyde group (oxidation)Use fresh this compound. Store the reagent protected from light and air.
Competing reaction with primary amines in the buffer (e.g., Tris, Glycine).Use a non-amine-containing buffer such as PBS, MES, or HEPES.[2]
Suboptimal pH for oxime/hydrazone ligation.Adjust the reaction pH to 4.5-6.5.[11][12]
Slow reaction kinetics.Add a catalyst like aniline (typically 10-100 mM) to accelerate the reaction.[1][11][13][14][15][16]
Formation of Unwanted Byproducts Schiff base formation with lysine residues.Lower the reaction pH to protonate lysine side chains. Use an aniline catalyst to favor the desired ligation.
Cannizzaro reaction.This is highly unlikely under normal bioconjugation conditions. Ensure your reaction is not performed in a strongly basic environment.[8][9]
Protein Aggregation After Conjugation Changes in protein conformation or solubility.Optimize the degree of labeling by adjusting the molar ratio of the PEG linker. Include solubility-enhancing excipients in the buffer. The PEG chain on the linker is designed to improve solubility, but over-conjugation can sometimes lead to aggregation.[2]

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group in this compound

This protocol describes the protection of the aldehyde group as a diethyl acetal, which is stable to basic conditions and can be deprotected under mild acidic conditions. This can be useful if the Boc-protected amine needs to be deprotected and reacted before the aldehyde is used.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethyl orthoformate (3 equivalents) and anhydrous ethanol (10 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the acetal-protected product.

Protocol 2: Conjugation of this compound to an Aminooxy-Functionalized Peptide

This protocol details the aniline-catalyzed oxime ligation of the aldehyde linker to a peptide containing an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized peptide

  • Aniline

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5

  • Dimethylformamide (DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the aminooxy-functionalized peptide in the Reaction Buffer.

  • Dissolve this compound in a minimal amount of DMF and add it to the peptide solution. A typical molar excess of the PEG linker is 1.5 to 5 equivalents relative to the peptide.

  • Prepare a stock solution of aniline in DMF. Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-16 hours with gentle stirring.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Once the reaction is complete, purify the conjugate by RP-HPLC.

  • Characterize the final product by mass spectrometry.

Visualizations

experimental_workflow cluster_protection Optional: Aldehyde Protection cluster_conjugation Primary Conjugation cluster_deprotection Amine Deprotection p1 This compound p2 React with Diol/Orthoformate (Acid Catalyst) p1->p2 p3 Acetal-Protected Linker p2->p3 c1 This compound c3 Mix in Buffer (pH 6.5) + Aniline Catalyst c1->c3 c2 Aminooxy/Hydrazide Biomolecule c2->c3 c4 Oxime/Hydrazone Conjugate c3->c4 d1 Purified Conjugate c4->d1 d2 Treat with Acid (e.g., TFA) d1->d2 d3 Amine-Functionalized Conjugate d2->d3

Caption: General experimental workflow for using this compound.

troubleshooting_logic start Low Conjugation Yield? reagent Check Reagent Quality (Freshness, Storage) start->reagent Yes buffer Buffer Issues? (Amine-containing, pH) start->buffer kinetics Slow Reaction? start->kinetics purification Purification Loss? start->purification reagent_sol Use Fresh Reagents reagent->reagent_sol buffer_sol Use Non-Amine Buffer (PBS, MES) Adjust pH to 4.5-6.5 buffer->buffer_sol kinetics_sol Add Aniline Catalyst (10-100 mM) kinetics->kinetics_sol purification_sol Optimize Purification Protocol purification->purification_sol

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Boc Deprotection of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the Boc deprotection of PEGylated linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common issues in your experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the Boc deprotection of PEGylated linkers in a question-and-answer format.

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates might require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated linker and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]

  • Ensure that the chosen solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often due to the cleavage of other acid-sensitive functional groups within your molecule or reactions involving the carbocation intermediate formed during deprotection.

  • Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups, they may be cleaved under the deprotection conditions.[1] For instance, one user reported a 10-20% loss of ester bonds when using TFA.[1]

  • Carbocation Side Reactions: The tert-butyl carbocation generated during Boc deprotection is highly reactive and can lead to side reactions, especially with electron-rich amino acid residues like tryptophan and cysteine.[1]

Troubleshooting Steps:

  • Use of Scavengers: To prevent side reactions with the tert-butyl carbocation, it is highly recommended to use scavengers. Common scavengers include triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT), and phenol.[1]

  • Milder Deprotection Conditions: Consider using milder acidic conditions, which may require longer reaction times but can minimize side product formation.

3. How can I effectively monitor the progress of the deprotection reaction?

Careful monitoring is crucial to determine the reaction endpoint and avoid over-exposure to acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress, enabling the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[1]

4. What is the best way to work up and purify the deprotected PEGylated linker?

The workup and purification strategy will depend on the properties of your deprotected product.

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][2]

  • Aqueous Workup: If the deprotected product is not soluble in water, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][3]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]

Quantitative Data Summary

The following tables summarize common reaction conditions and scavengers used for Boc deprotection to facilitate easy comparison.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 4 hoursRoom Temp

Data compiled from multiple sources.[1][2][4][5]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Data compiled from multiple sources.[1][6]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected PEGylated linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1][2]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2]

  • If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% v/v.[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]

Protocol 2: Analytical Monitoring by HPLC

  • Prepare a calibration curve using known concentrations of both the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by neutralizing the acid with a base.

  • Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.

  • Quantify the amounts of starting material and product by integrating the respective peak areas and comparing them to the calibration curve.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Boc-PEG-Linker in DCM cool Cool to 0°C start->cool add_tfa Add TFA & Scavengers cool->add_tfa stir Stir at 0°C, then RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize Optional end_product Deprotected PEG-Linker coevaporate->end_product Use as TFA salt extract Extract & Dry neutralize->extract extract->end_product

Caption: Boc Deprotection Experimental Workflow.

Troubleshooting_Logic cluster_incomplete Incomplete Deprotection cluster_side_products Side Products Observed start Problem Encountered check_acid Increase Acid Concentration? start->check_acid Incomplete Reaction use_scavengers Add Scavengers (e.g., TIS)? start->use_scavengers Side Products check_time Extend Reaction Time/Temp? check_acid->check_time check_solvent Check Solvent Solubility? check_time->check_solvent solution Problem Resolved check_solvent->solution mild_conditions Use Milder Acid Conditions? use_scavengers->mild_conditions mild_conditions->solution

Caption: Troubleshooting Logic for Boc Deprotection.

References

Technical Support Center: Ald-Ph-PEG4-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-PEG4-NH-Boc conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: The solubility of this compound is influenced by its different chemical moieties. The polyethylene glycol (PEG) portion enhances hydrophilicity and promotes solubility in aqueous solutions.[1][2] However, the benzaldehyde (Ald-Ph) and the tert-butyloxycarbonyl (Boc) protecting group are hydrophobic, which can counteract the solubility-enhancing effect of the PEG chain, particularly in aqueous media. Generally, this conjugate is soluble in many organic solvents.[3]

Q2: Which solvents are recommended for dissolving this compound?

A2: For this compound, it is recommended to start with organic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices for creating stock solutions of PEG derivatives.[3][4][5] Depending on the experimental requirements, other organic solvents like chloroform and tetrahydrofuran (THF) may also be effective.[6] While the PEG4 linker improves water solubility, direct dissolution in aqueous buffers may be challenging due to the hydrophobic end groups.

Q3: How does the Boc protecting group affect the solubility of the conjugate?

A3: The Boc (tert-butyloxycarbonyl) group is a hydrophobic protecting group for the amine. Its presence decreases the overall water solubility of the molecule. Once the Boc group is removed under acidic conditions, the resulting free amine is more polar, which can lead to increased solubility in aqueous solutions.

Q4: Can heating be used to improve the solubility of this compound?

A4: Gentle heating can be an effective method to aid in the dissolution of PEGylated compounds that are slow to dissolve at room temperature. However, it is crucial to use this method with caution. Excessive heat can lead to the degradation of the conjugate. It is advisable to warm the solution slightly and monitor for any changes in appearance or signs of degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem 1: The this compound conjugate is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Incorrect Solvent Choice The inherent hydrophobicity of the Ald-Ph and Boc groups can limit solubility in purely aqueous solutions.
Solution 1: Attempt to dissolve the conjugate in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[3][4][5] This stock can then be diluted into your aqueous experimental medium, though care must be taken to avoid precipitation.
Solution 2: If your protocol allows, consider using a co-solvent system. For example, a mixture of an organic solvent and an aqueous buffer might provide the necessary balance of polarity to dissolve the conjugate.
Low Dissolution Rate Some PEG derivatives, even if soluble, can take a significant amount of time to dissolve completely.
Solution 1: Increase the dissolution time and use gentle agitation, such as stirring or vortexing.
Solution 2: Gentle warming of the solution can increase the rate of dissolution. Ensure the temperature is kept low to prevent degradation.
Compound Aggregation The hydrophobic parts of the molecule can lead to self-assembly and aggregation, which hinders dissolution.
Solution 1: Sonication can be used to break up aggregates. Use a bath sonicator for a short period and monitor the solution's clarity.
Solution 2: Prepare fresh solutions before each experiment to minimize the time for aggregation to occur.

Problem 2: After dissolving in an organic solvent and adding to an aqueous buffer, the conjugate precipitates.

Possible Cause Suggested Solution
Critical Micelle Concentration (CMC) Exceeded Amphiphilic molecules like this compound can form micelles in aqueous solutions. If the concentration of the conjugate in the final aqueous solution is too high, it may precipitate.
Solution 1: Reduce the final concentration of the conjugate in your aqueous buffer.
Solution 2: Perform a serial dilution of your organic stock solution into the aqueous buffer to determine the concentration at which the conjugate remains soluble.
Insufficient PEG Chain Length for Hydrophobic Moieties The relatively short PEG4 chain may not be sufficient to fully solubilize the hydrophobic Ald-Ph and Boc groups in a highly aqueous environment.
Solution 1: Increase the percentage of organic co-solvent in your final solution, if your experimental design permits.
Solution 2: For future experiments, consider using a similar conjugate with a longer PEG chain (e.g., PEG8, PEG12) to enhance aqueous solubility.

Quantitative Data Summary

SolventSolubilityNotes
Water Low to ModerateSolubility is limited by the hydrophobic Ald-Ph and Boc groups. The PEG4 chain provides some aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolubleA good solvent for creating high-concentration stock solutions.[3][4][5]
Dimethylformamide (DMF) SolubleAnother excellent choice for preparing stock solutions.[3][4][5]
Tetrahydrofuran (THF) SolubleCan be used as a solvent for this type of conjugate.[6]
Chloroform SolubleA potential solvent, particularly for less polar PEG derivatives.[6]
Methanol ModerateMay be effective, but solubility could be lower compared to DMSO or DMF.
Ethanol ModerateSimilar to methanol, it can be a viable solvent.

Experimental Protocols

Protocol for the Solubilization of this compound

This protocol provides a general methodology for dissolving this compound for subsequent use in experiments.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Bath sonicator (optional)

  • Microcentrifuge

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the conjugate in a clean, dry microcentrifuge tube.

    • Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting Dissolution:

    • If particles are still visible, sonicate the solution in a bath sonicator for 5-10 minutes.

    • If necessary, gently warm the solution to 30-40°C while stirring until the conjugate is fully dissolved. Avoid excessive heat.

  • Use in Aqueous Solutions:

    • For experiments requiring an aqueous buffer, perform a pilot test to determine the maximum dilution of the organic stock solution that can be made without causing precipitation.

    • Add the stock solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can lead to precipitation.

    • If precipitation occurs, you may need to reduce the final concentration of the conjugate or incorporate a co-solvent in your buffer system.

  • Storage:

    • Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent moisture absorption by the solvent.

Visualizations

Troubleshooting_Solubility start Start: Dissolve this compound solvent Choose a solvent (e.g., DMSO, DMF) start->solvent dissolved Is the conjugate fully dissolved? solvent->dissolved yes_dissolved Proceed with experiment dissolved->yes_dissolved Yes no_dissolved Troubleshoot Dissolution dissolved->no_dissolved No precipitate Does it precipitate in aqueous buffer? yes_dissolved->precipitate agitate Increase agitation time/ vortexing no_dissolved->agitate sonicate Sonicate the solution agitate->sonicate warm Gently warm the solution sonicate->warm reassess Re-evaluate solubility warm->reassess reassess->yes_dissolved Yes reassess->no_dissolved No, still not dissolved yes_precipitate Troubleshoot Precipitation precipitate->yes_precipitate Yes end Experiment Ready precipitate->end No lower_conc Lower final concentration yes_precipitate->lower_conc cosolvent Use a co-solvent system lower_conc->cosolvent cosolvent->end

Caption: Troubleshooting workflow for dissolving this compound conjugates.

Molecular_Factors_Solubility cluster_hydrophilic Hydrophilic Influence cluster_hydrophobic Hydrophobic Influence conjugate This compound peg4 PEG4 Linker conjugate->peg4 ald_ph Aldehyde-Phenyl (Ald-Ph) conjugate->ald_ph boc Boc Group conjugate->boc solubility Overall Solubility peg4->solubility Increases Aqueous Solubility ald_ph->solubility Decreases Aqueous Solubility boc->solubility Decreases Aqueous Solubility

Caption: Factors influencing the solubility of this compound.

References

Ald-Ph-PEG4-NH-Boc stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments with this heterobifunctional linker. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: The stability of this compound in aqueous buffers is primarily influenced by the pH of the solution. The Boc (tert-butyloxycarbonyl) protected amine is sensitive to acidic conditions, while the benzaldehyde group is relatively stable but can be susceptible to oxidation. The PEG (polyethylene glycol) backbone is generally stable, though it can undergo oxidative degradation under harsh conditions.[1][2] For optimal stability, it is recommended to handle and store the linker in buffers at or near neutral pH (pH 6.5-7.5).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and integrity of this compound, it should be stored at -20°C, protected from light and moisture.[3][4] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.[4] For solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.

Q3: At what pH does the Boc-protected amine become unstable?

A3: The Boc protecting group is known to be labile under acidic conditions.[5][6][7] Significant cleavage of the Boc group can occur at a pH below 5. While the rate of hydrolysis is dependent on both pH and temperature, prolonged exposure to even mildly acidic conditions (pH 5-6) can lead to gradual deprotection of the amine. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly remove the Boc group.[8][9]

Q4: Is the benzaldehyde group reactive in aqueous buffers?

A4: The benzaldehyde group is relatively stable in aqueous buffers.[5][10] However, it can undergo slow oxidation to benzoic acid, especially if exposed to air and light over extended periods.[2] Additionally, the aldehyde group can react with primary amines to form a Schiff base (imine), a reaction that is most efficient at a slightly acidic to neutral pH (around pH 5.0-7.5).[11]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in aqueous buffers.

Issue 1: Loss of Amine-Reactive Functionality

  • Symptom: Subsequent conjugation reactions with the amine group (after deprotection) are inefficient or fail completely.

  • Potential Cause: Premature cleavage of the Boc protecting group due to acidic buffer conditions.

  • Troubleshooting Steps:

    • Verify the pH of all buffers used in your experiments. Ensure they are within the recommended range of pH 6.5-7.5.

    • Avoid prolonged storage of the linker in any aqueous buffer, even at neutral pH. Prepare solutions fresh.

    • If acidic conditions are unavoidable in a preceding step, ensure the linker is only exposed for a minimal amount of time and at a low temperature to slow the rate of hydrolysis.

Issue 2: Reduced Aldehyde Reactivity

  • Symptom: Inefficient conjugation of molecules to the aldehyde terminus of the linker.

  • Potential Cause: Oxidation of the benzaldehyde group to a non-reactive carboxylic acid (benzoic acid).

  • Troubleshooting Steps:

    • Ensure the solid linker and its solutions are protected from prolonged exposure to air and light.

    • Use de-gassed buffers to minimize dissolved oxygen.

    • Confirm the purity of the linker using a suitable analytical method, such as HPLC, before use.

Issue 3: Unexpected Side-Products in Conjugation Reactions

  • Symptom: Appearance of unexpected peaks during HPLC analysis of your conjugation reaction mixture.

  • Potential Cause:

    • Reaction of the aldehyde with primary amine buffers (e.g., Tris).

    • Degradation of the PEG chain under harsh conditions (e.g., presence of metal ions, strong oxidizing agents).[12]

  • Troubleshooting Steps:

    • Avoid using buffers containing primary amines when working with the aldehyde functionality. Use buffers such as phosphate, HEPES, or borate.

    • Ensure all glassware is thoroughly cleaned to prevent contamination with metal ions.

    • If oxidative degradation is suspected, consider adding a chelating agent like EDTA to your buffer system.

Quantitative Stability Data

While precise kinetic data for this compound is not extensively published, the following table provides an estimated stability profile based on the known properties of its functional groups and data from similar compounds. This data should be used as a guideline for experimental design.

pHTemperature (°C)Functional Group of ConcernEstimated Half-life (t½)Notes
4.025Boc-Amine< 24 hoursSignificant deprotection is expected. Not recommended for storage or prolonged reactions where the Boc group needs to remain intact.
5.025Boc-Amine1 - 3 daysGradual deprotection will occur. Use with caution and for limited time periods.
6.025Boc-Amine> 1 weekGenerally stable for typical reaction times, but long-term storage is not advised.
7.425Aldehyde & Boc-Amine> 2 weeksBoth functional groups are relatively stable. This is the recommended pH range for most applications.
8.525Aldehyde> 2 weeksBoc-amine is stable. Aldehyde reactivity with amines may be slightly reduced compared to neutral pH.

Note: These are estimations and actual stability may vary depending on buffer composition, presence of catalysts, and exposure to light and oxygen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method can be used to assess the purity and degradation of the linker over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (for the benzaldehyde chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution in the aqueous buffer of interest to the desired final concentration.

    • Inject the sample onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (intact linker).

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways and products under accelerated conditions.[13][14][15]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following aqueous conditions:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Store a solution in a neutral buffer (pH 7.4) at 60°C.

    • Photolytic Degradation: Expose a solution in a neutral buffer (pH 7.4) to UV light.

  • Procedure:

    • Incubate the samples under the specified conditions for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the stability-indicating HPLC-UV method described above.

    • For identification of degradation products, LC-MS analysis can be employed.[16][17]

Visualizations

Potential Degradation Pathway of this compound

Potential Degradation Pathways of this compound A This compound (Intact Linker) B Acidic Hydrolysis (pH < 6) A->B Low pH C Oxidation A->C O2, Light D Ph-PEG4-NH3+ (Deprotected Amine) B->D F HOOC-Ph-PEG4-NH3+ (Oxidized & Deprotected) B->F E HOOC-Ph-PEG4-NH-Boc (Oxidized Aldehyde) C->E C->F D->C O2, Light E->B Low pH

Caption: Degradation pathways of this compound.

Troubleshooting Flowchart for Stability Issues

Troubleshooting this compound Stability Issues Start Experiment Failure or Unexpected Results CheckPurity Check Purity of This compound (e.g., by HPLC) Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Impure CheckPurity->Impure No CheckBuffer Verify Buffer pH and Composition Pure->CheckBuffer NewReagent Obtain New, High-Purity Linker Impure->NewReagent NewReagent->Start CorrectBuffer pH and Buffer OK CheckBuffer->CorrectBuffer Yes IncorrectBuffer pH Incorrect or Incompatible Buffer CheckBuffer->IncorrectBuffer No CheckStorage Review Storage and Handling Conditions CorrectBuffer->CheckStorage AdjustBuffer Adjust pH to 6.5-7.5 Avoid Primary Amine Buffers IncorrectBuffer->AdjustBuffer ReRun Re-run Experiment AdjustBuffer->ReRun CorrectStorage Storage OK CheckStorage->CorrectStorage Yes IncorrectStorage Improper Storage (e.g., exposure to light/air) CheckStorage->IncorrectStorage No CorrectStorage->ReRun ImproveStorage Store at -20°C, Protect from Light and Air, Use Fresh Solutions IncorrectStorage->ImproveStorage ImproveStorage->ReRun

Caption: Flowchart for troubleshooting stability issues.

References

Technical Support Center: Purification of Ald-Ph-PEG4-NH-Boc Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ald-Ph-PEG4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this specific PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound reaction mixtures?

The main challenge in purifying this compound lies in the inherent heterogeneity of the reaction mixture.[1] This molecule is synthesized by reacting an aldehyde-containing phenyl group with a PEG linker that has a Boc-protected amine terminus. The resulting mixture often contains:

  • Unreacted starting materials: Excess Ald-Ph precursor and unreacted PEG4-NH-Boc.

  • The desired product: this compound.

  • Side products: Potential byproducts from unintended reactions of the functional groups.

  • Polydispersity: Commercial PEG reagents can have a distribution of chain lengths, leading to products with varying PEG lengths around the target PEG4.[2]

These components can have very similar physicochemical properties, making their separation difficult.[1]

Q2: What are the most common impurities I should expect in my this compound reaction mixture?

Based on the synthesis of this compound, the most probable impurities include:

  • Unreacted PEG4-NH-Boc.

  • Unreacted aldehyde-phenyl precursor.

  • Potentially, small amounts of hydrolyzed aldehyde (forming a carboxylic acid) or impurities from the starting PEG material.

Q3: Which chromatographic techniques are most effective for purifying this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEGylated compounds like this compound.[3][4] This technique separates molecules based on their hydrophobicity. The phenyl group in the target molecule provides a good handle for retention on a C18 or similar reversed-phase column.

Normal-phase chromatography can also be employed, particularly for separating PEG oligomers.[5][6] However, the polar nature of the PEG chain can lead to streaking on silica gel.[7]

Size-exclusion chromatography (SEC) is generally less effective for small molecules with minor size differences but can be useful for removing significantly larger or smaller impurities.[1][8]

Q4: Can I use precipitation or liquid-liquid extraction for purification?

Yes, these methods can be useful as initial purification steps.

  • Precipitation: PEG compounds can sometimes be precipitated from the reaction mixture by adding a non-solvent like cold diethyl ether.[9] This can help to remove non-PEGylated impurities.

  • Liquid-Liquid Extraction: A specific extraction process using an organic solvent and an aqueous salt solution can effectively partition the desired PEGylated compound from impurities.[10] The choice of solvents will depend on the specific impurities present.

Q5: My Boc-protected amine seems to be deprotecting during purification. What should I do?

The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions.[11][12] If you are using reversed-phase chromatography with acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid, prolonged exposure can lead to the cleavage of the Boc group. To mitigate this:

  • Use a neutral pH mobile phase if your column chemistry allows.

  • Minimize the time the compound is in the acidic mobile phase.

  • Consider using a milder acid or a lower concentration.

  • If deprotection is a significant issue, you might consider purifying the compound with the amine group in its free form and then re-protecting it if necessary for subsequent steps.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities (e.g., co-elution in HPLC) Inadequate resolution of the chromatography method.Optimize the gradient in RP-HPLC; a shallower gradient often improves separation.[1] Try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column). Adjust the mobile phase composition or temperature.[3]
The size or charge difference is too small for the chosen method (e.g., SEC or IEX).Switch to a method based on a different property, such as hydrophobicity (RP-HPLC).
Low Recovery of the Desired Product Non-specific binding to the chromatography column.For RP-HPLC, ensure proper mobile phase composition to elute the compound. Sometimes adding a small amount of a different organic modifier can help. In SEC, non-specific hydrophobic interactions can be suppressed by adding agents like arginine to the mobile phase.[1]
Precipitation of the product on the column.Check the solubility of your compound in the mobile phase. Decrease the sample concentration loaded onto the column.[8]
Broad or Tailing Peaks in Chromatography Polydispersity of the PEG chain in the starting material.This is an inherent property of many PEG reagents. The broad peak may represent a narrow distribution of different PEG chain lengths.[2]
Secondary interactions with the stationary phase (e.g., silanol interactions on silica-based columns).Add a competitive agent to the mobile phase, such as a small amount of a basic modifier like triethylamine if compatible with your method. Use an end-capped column.
Product Degradation During Purification Cleavage of the Boc protecting group due to acidic mobile phases.Use a neutral pH buffer system if possible. Minimize purification time.[11]
Oxidation of the aldehyde group.Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents.

Experimental Protocols

Protocol: Purification of this compound using Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general guideline. The specific parameters may need to be optimized for your particular reaction mixture.

1. Materials and Equipment:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Sample: Crude this compound reaction mixture dissolved in a minimal amount of Mobile Phase A or a compatible solvent.

2. Procedure:

  • System Preparation: Ensure the HPLC system is properly primed and free of air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of a weak solvent, preferably the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% B to 95% B over 30-60 minutes.[1]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peaks shown on the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions (e.g., by analytical HPLC, LC-MS) to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, for example, by lyophilization or rotary evaporation, to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for this compound Purification

G start Start: Crude This compound initial_purification Initial Purification (e.g., RP-HPLC) start->initial_purification analyze_purity Analyze Purity (LC-MS, Analytical HPLC) initial_purification->analyze_purity pure Product is Pure analyze_purity->pure Purity > 95% impure Product is Impure analyze_purity->impure Purity < 95% end End: Purified Product pure->end troubleshoot Troubleshoot Separation impure->troubleshoot optimize_gradient Optimize Gradient (Shallower, Different Solvent) troubleshoot->optimize_gradient change_column Change Column (Different Stationary Phase) troubleshoot->change_column secondary_method Use Secondary Method (e.g., Precipitation, Extraction) troubleshoot->secondary_method re_purify Re-Purify optimize_gradient->re_purify change_column->re_purify secondary_method->re_purify re_purify->analyze_purity

Caption: Troubleshooting workflow for the purification of this compound.

Logical Relationship of Potential Impurities

G reaction_mixture This compound Reaction Mixture desired_product Desired Product: This compound reaction_mixture->desired_product unreacted_sm Unreacted Starting Materials reaction_mixture->unreacted_sm side_products Side Products reaction_mixture->side_products peg_impurity PEG4-NH-Boc unreacted_sm->peg_impurity ald_impurity Ald-Ph Precursor unreacted_sm->ald_impurity hydrolysis_prod Hydrolyzed Aldehyde side_products->hydrolysis_prod

Caption: Potential components in the this compound reaction mixture.

References

controlling the stoichiometry of Ald-Ph-PEG4-NH-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-NH-Boc conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully controlling the stoichiometry of their conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure reproducible and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for conjugating an aldehyde-containing molecule with an amine?

The conjugation of an aldehyde (this compound) to a primary amine on a biomolecule, such as a protein or antibody, proceeds via a two-step process known as reductive amination.[1][2]

  • Imine/Schiff Base Formation: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine, also known as a Schiff base.[3][4] This reaction is reversible.[3][4]

  • Reduction: The resulting imine is then reduced to a stable secondary amine linkage using a reducing agent.[5][6]

Q2: How does pH affect the stoichiometry of the conjugation reaction?

The pH of the reaction buffer is a critical parameter for controlling the efficiency and stoichiometry of reductive amination.[3][4][7] The optimal pH is typically between 5 and 6.[3][8]

  • At low pH (acidic): The amine reactant becomes protonated, rendering it non-nucleophilic and thus unable to attack the aldehyde.[3][4][7][9]

  • At high pH (alkaline): There is insufficient acid to catalyze the dehydration step required for imine formation.[3][4][7]

Therefore, careful control of the pH is essential to maximize the formation of the imine intermediate and achieve the desired level of conjugation.

Q3: Which reducing agent is most suitable for this conjugation, and why?

Sodium cyanoborohydride (NaBH₃CN) is the most commonly used and recommended reducing agent for reductive amination in bioconjugation.[5][6][10][11][12] This is due to its selective reactivity. NaBH₃CN is a mild reducing agent that efficiently reduces the imine intermediate but is slow to react with the starting aldehyde or ketone.[5][6][11][12] This selectivity prevents the unwanted reduction of the aldehyde on the this compound linker before it can react with the amine.[11]

Other reducing agents like sodium borohydride (NaBH₄) can also be used, but they are less selective and can reduce the aldehyde directly, leading to lower conjugation efficiency.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another alternative that can be used.[6]

Q4: How can I control the degree of conjugation (stoichiometry)?

Controlling the stoichiometry, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), is crucial for the efficacy and safety of the final product.[13][14] Several factors can be adjusted to control the degree of conjugation:

  • Molar Ratio of Reactants: Varying the molar excess of the this compound linker relative to the biomolecule is the primary method for controlling the stoichiometry.[15]

  • Reaction Time: Longer reaction times can lead to higher degrees of conjugation. The reaction should be monitored over time to determine the optimal duration.

  • Temperature: While many conjugations are performed at room temperature or 4°C, adjusting the temperature can influence the reaction rate.[16]

  • pH: As discussed, optimizing the pH is critical for efficient imine formation.[3][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. Suboptimal pH.[3][7] 2. Inactive reducing agent. 3. Insufficient molar excess of the PEG linker.[15] 4. Presence of primary amine-containing buffers (e.g., Tris).[17] 5. Aldehyde degradation.1. Optimize the reaction pH to be within the 5-6 range.[3][8] 2. Use a fresh stock of the reducing agent. 3. Increase the molar excess of the this compound linker.[17] 4. Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[17] 5. Ensure proper storage and handling of the aldehyde-containing linker.
High Polydispersity / Heterogeneity 1. Lack of control over reaction parameters. 2. Multiple reactive amine sites on the biomolecule with similar reactivity.1. Tightly control the molar ratio, reaction time, and temperature. 2. Consider site-specific conjugation strategies if a highly homogeneous product is required.
Precipitation of Biomolecule 1. High concentration of organic co-solvent used to dissolve the PEG linker. 2. pH of the reaction buffer is near the isoelectric point (pI) of the protein.1. Minimize the amount of organic solvent; ensure it does not exceed 10% of the total reaction volume.[] 2. Adjust the buffer pH to be at least one pH unit away from the pI of the protein.
Inconsistent Batch-to-Batch Results 1. Variation in the activity of the PEG linker.[15] 2. Inconsistent reaction conditions.1. Qualify each new batch of the PEG linker before use in large-scale reactions.[15] 2. Maintain strict control over all reaction parameters (pH, temperature, time, molar ratios).

Experimental Protocol: General Procedure for this compound Conjugation

This protocol provides a general guideline. Optimization of the molar ratio of reactants, reaction time, and temperature is recommended to achieve the desired stoichiometry.

Materials:

  • Amine-containing biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Reducing Agent Stock: Sodium cyanoborohydride (NaBH₃CN) at 500 mM in deionized water (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

    • Buffer exchange the amine-containing biomolecule into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution. Gently mix immediately.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Add the freshly prepared NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Continue the incubation at room temperature for an additional 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • (Optional) Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove excess PEG linker and reducing agent.

  • Characterization:

    • Determine the degree of conjugation using appropriate analytical techniques (see table below).

Data Presentation: Analytical Techniques for Stoichiometry Determination

Analytical Technique Principle Information Provided References
UV/Vis Spectroscopy Measures the absorbance of the conjugate at two different wavelengths (one for the protein and one for the PEG linker, if it has a chromophore).Average degree of conjugation.[13][][13][14][]
Hydrophobic Interaction Chromatography (HIC) Separates species based on hydrophobicity. The addition of each PEG linker increases the hydrophobicity of the biomolecule.Distribution of different conjugated species (e.g., DAR 0, 2, 4, 6, 8) and the average degree of conjugation.[13][][13][14][]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions. Can separate light and heavy chains of antibodies.Can determine the drug load on different chains for cysteine-linked conjugates.[13][][13][14][]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate or its subunits.Precise mass of the conjugate, allowing for the determination of the exact number of attached linkers.[14][][20][14][][20][21]

Visualizations

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde This compound R'-CHO Imine Schiff Base R-N=CHR' Aldehyde->Imine + R-NH₂ Amine Biomolecule R-NH₂ Amine->Imine Water H₂O Imine->Water - H₂O Imine_redux Schiff Base R-N=CHR' Final_Conjugate Stable Conjugate R-NH-CH₂R' Imine_redux->Final_Conjugate + Reducing Agent Reducing_Agent NaBH₃CN Reducing_Agent->Final_Conjugate

Caption: Reductive amination workflow for this compound conjugation.

G Start Start Low_Conjugation Low_Conjugation Start->Low_Conjugation Check_pH Is pH 5-6? Low_Conjugation->Check_pH Yes Success Success Low_Conjugation->Success No Check_Molar_Ratio Increase Molar Ratio? Check_pH->Check_Molar_Ratio Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reducing_Agent Use Fresh Reducing Agent? Check_Molar_Ratio->Check_Reducing_Agent No Increase_Ratio Increase Linker Check_Molar_Ratio->Increase_Ratio Yes Check_Buffer Amine-free buffer? Check_Reducing_Agent->Check_Buffer No New_Agent Prepare Fresh Check_Reducing_Agent->New_Agent Yes Check_Buffer->Success Yes Change_Buffer Buffer Exchange Check_Buffer->Change_Buffer No Adjust_pH->Check_pH Increase_Ratio->Check_Molar_Ratio New_Agent->Check_Reducing_Agent Change_Buffer->Check_Buffer

References

Technical Support Center: Ald-Ph-PEG4-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-NH-Boc applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding conjugation reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine-containing molecule?

The conjugation of this compound to a molecule with a primary amine occurs via a two-step process known as reductive amination.[1][2][3] First, the aldehyde group on the linker reacts with the primary amine of the target molecule to form a Schiff base (an imine linkage). This initial bond is reversible and can be unstable.[1][3] To create a stable conjugate, the imine bond is then reduced to a secondary amine using a mild reducing agent.[1][2][3]

Q2: What is the optimal pH for the reductive amination reaction with this compound?

The pH of the reaction is a critical parameter. The formation of the imine is typically favored under slightly acidic conditions, generally in the range of pH 4-5.[1][2] If the pH is too low, the amine on the target molecule will be protonated, rendering it non-nucleophilic.[1] Conversely, if the pH is too high, the aldehyde is not sufficiently activated for the nucleophilic attack.[1] For the subsequent reduction step, a pH range of 6-8.5 is often employed, depending on the chosen reducing agent.[3]

Q3: Which buffers should I use for this reaction, and which should I avoid?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the aldehyde group of the linker, leading to significantly lower yields.

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES, and bicarbonate/carbonate buffers are suitable choices.[4][5]

  • Incompatible Buffers: Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5]

Q4: What are the common side reactions, and how can they be minimized?

Several side reactions can occur, potentially reducing the yield of your desired product. These include:

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid. This can be minimized by using fresh reagents and storing the this compound linker under an inert atmosphere.

  • Reduction of the Aldehyde: A highly reactive reducing agent can reduce the aldehyde on the linker before it has a chance to form an imine with the target molecule.[1][2] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can prevent this.[1][2]

  • Hydrolysis of the Imine: The intermediate Schiff base is susceptible to hydrolysis, which can revert the reaction back to the starting materials.[1] Performing the reduction step promptly after imine formation can mitigate this.

  • Over-alkylation: If the target molecule is a primary amine, it can potentially react further to form a tertiary amine.[1] This can often be controlled by adjusting the stoichiometry of the reactants.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Imine Formation: The equilibrium may not favor the imine intermediate due to steric hindrance, electronic effects, or the presence of water.[1]Ensure the reaction is carried out in an appropriate buffer at the optimal pH (4-5 for imine formation). Consider using molecular sieves to remove excess water.
Suboptimal pH: The pH of the reaction is critical for both imine formation and reduction.[1][2]Carefully measure and adjust the pH of your reaction mixture. A two-step process with pH adjustment between imine formation and reduction may be beneficial.
Inactive Reducing Agent: The reducing agent may have degraded over time or is not suitable for the reaction.[1]Use a fresh batch of a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1][2]
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow or incomplete.[1]Consider adding a small amount of a compatible organic co-solvent like DMSO or DMF to improve solubility.
Presence of Multiple Products Over-alkylation: The primary amine on the target molecule has reacted more than once.[1]Use an excess of the primary amine-containing molecule relative to the this compound linker.[1]
Reduction of Starting Aldehyde: The reducing agent is too strong and is reducing the linker before conjugation.[1]Switch to a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[1][2]
Difficulty in Product Purification Unreacted Starting Materials: The reaction has not gone to completion.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Adjust stoichiometry and reaction conditions to drive the reaction to completion.
Side Products: The presence of side products complicates the purification process.Refer to the side reaction section in the FAQs to minimize their formation. Employ appropriate purification techniques such as HPLC or size-exclusion chromatography.

Experimental Protocols

General Protocol for Reductive Amination using this compound

This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Reaction Buffer: 0.1 M MES buffer, pH 4.5-5.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve the amine-containing molecule in the Reaction Buffer. Dissolve the this compound linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the reaction mixture. A typical starting point is a 1:1 to 1:1.5 molar ratio of the amine to the linker.

  • Imine Formation: Allow the reaction to proceed at room temperature for 1-4 hours to facilitate the formation of the Schiff base. Monitor the reaction by TLC or LC-MS.

  • Reduction: Add the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₃CN) to the reaction mixture. If necessary, adjust the pH to 6.0-7.0. Continue to stir the reaction at room temperature for 2-16 hours.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted aldehyde.

  • Purification: Purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the final product using techniques such as mass spectrometry and HPLC to confirm its identity and purity.[][7][8][9][10]

Data Presentation

The efficiency of the this compound reaction is influenced by several factors. The following table provides an illustrative summary of how different parameters can affect the reaction yield. Actual yields will depend on the specific reactants and optimized conditions.

Parameter Condition Typical Yield Range (%) Notes
pH (Imine Formation) 4.0 - 5.060 - 85Optimal for activating the aldehyde without protonating the amine.[1][2]
< 4.0< 30Amine is protonated and non-nucleophilic.[1]
> 6.040 - 60Aldehyde is less activated.
Reducing Agent NaBH₃CN65 - 90Mild and selective for the imine.[1][2]
NaBH(OAc)₃70 - 95Mild and effective; often used in one-pot reactions.[1]
NaBH₄30 - 60Can prematurely reduce the aldehyde.[1][2]
Molar Ratio (Amine:Linker) 1:150 - 70May result in incomplete reaction.
1.5:165 - 85Can drive the reaction towards product formation.
1:1.540 - 60May lead to unreacted amine and potential for di-alkylation if the linker has a second reactive site.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve_amine Dissolve Amine-Molecule in Reaction Buffer (pH 4.5-5.0) mix Mix Reactants dissolve_amine->mix dissolve_linker Dissolve this compound in minimal organic solvent dissolve_linker->mix imine_formation Imine Formation (1-4h at RT) mix->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH3CN) imine_formation->add_reducing_agent reduction Reduction (2-16h at RT) add_reducing_agent->reduction quench Quench Reaction reduction->quench purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Product (MS, HPLC) purify->characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Incomplete Reaction or Low Yield check_pH Is the pH optimal for imine formation (4-5)? start->check_pH check_reagents Are the reagents (linker, amine, reducing agent) fresh and pure? check_pH->check_reagents Yes adjust_pH Adjust pH to 4-5 for imine formation, then 6-7 for reduction. check_pH->adjust_pH No check_buffer Is the buffer free of primary amines (e.g., Tris)? check_reagents->check_buffer Yes use_fresh_reagents Use fresh, high-purity reagents. Consider a milder reducing agent. check_reagents->use_fresh_reagents No check_solubility Are all reactants fully dissolved? check_buffer->check_solubility Yes change_buffer Buffer exchange to a non-amine containing buffer (e.g., PBS, MES). check_buffer->change_buffer No check_monitoring Was the reaction monitored (TLC, LC-MS)? check_solubility->check_monitoring Yes add_cosolvent Add a minimal amount of a compatible co-solvent (DMSO, DMF). check_solubility->add_cosolvent No optimize_time Optimize reaction time based on monitoring results. check_monitoring->optimize_time Yes

Caption: Troubleshooting decision tree for incomplete reactions.

References

Validation & Comparative

A Comparative Guide to Heterobifunctional Linkers: Ald-Ph-PEG4-NH-Boc vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker to connect the antibody to the payload is a critical determinant of efficacy, stability, and safety. This guide provides an objective comparison of Ald-Ph-PEG4-NH-Boc, a heterobifunctional linker featuring a PEGylated spacer with an aldehyde and a Boc-protected amine, against other widely used linker technologies. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical tools that possess two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[1][2] This controlled reactivity is a significant advantage over homobifunctional linkers, which have two identical reactive groups and can lead to undesirable cross-linking and polymerization.[1] In the context of ADCs, heterobifunctional linkers are instrumental in achieving a precise drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the therapeutic window of the ADC.[1][3]

The linker itself is not merely a passive connector; its chemical nature influences the stability of the ADC in circulation, the mechanism of payload release at the target site, and the overall physicochemical properties of the conjugate.[3][] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or in the presence of specific enzymes.[5][6] Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the antibody, resulting in a payload-linker-amino acid catabolite.[]

This guide will focus on the comparison of four major classes of heterobifunctional linkers:

  • This compound: A PEGylated linker with an aldehyde for forming pH-sensitive hydrazone or stable oxime bonds and a Boc-protected amine for subsequent conjugation.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic non-cleavable linker that reacts with amines and thiols.[]

  • DBCO-PEG4-NHS Ester: A "click chemistry" linker for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[8]

  • Azido-PEG-COOH: Another "click chemistry" linker for copper-catalyzed or copper-free cycloaddition, with a carboxylic acid for payload attachment.

Mechanisms of Action and Key Features

Each class of heterobifunctional linker operates through a distinct chemical strategy, offering a unique set of advantages and disadvantages.

This compound utilizes the reaction of its aromatic aldehyde group with a hydrazide or aminooxy-functionalized payload to form a hydrazone or oxime linkage, respectively. The resulting conjugate can then be deprotected at the Boc-protected amine to reveal a primary amine, which can be subsequently conjugated to a carboxyl group on an antibody (after activation) or other biomolecules. The phenyl-hydrazone bond is known for its pH-sensitivity, being relatively stable at physiological pH (~7.4) but undergoing hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-5.5), which facilitates intracellular drug release.[3][9][10] Oxime linkages, in contrast, are generally more stable.[11] The PEG4 spacer enhances aqueous solubility and reduces aggregation.[12]

SMCC is a widely used non-cleavable linker in approved ADCs.[] Its N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond. The maleimide group then reacts with a thiol (sulfhydryl) group on the payload to form a stable thioether bond.[1][13] The cyclohexane ring in the SMCC structure imparts stability to the maleimide group.[1]

DBCO-PEG4-NHS Ester is a key component in copper-free "click chemistry." The NHS ester end reacts with primary amines on a biomolecule. The dibenzocyclooctyne (DBCO) group then reacts with an azide-modified molecule in a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC).[8][] This bioorthogonal reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[8]

Azido-PEG-COOH is another versatile "click chemistry" linker. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with an amine-containing molecule. The azide group can then participate in either copper-catalyzed (CuAAC) or copper-free (SPAAC) cycloaddition with an alkyne-modified partner.[]

Quantitative Performance Data

The performance of a heterobifunctional linker is assessed by several key parameters, including conjugation efficiency, reaction kinetics, and the stability of the final conjugate in relevant biological media. The following tables summarize typical performance data for the four linker types discussed. It is important to note that direct head-to-head comparisons can be challenging, as performance is highly dependent on the specific molecules being conjugated and the precise experimental conditions.[]

Table 1: Comparison of Reaction Kinetics and Conjugation Efficiency

Linker TypeReactive GroupsTypical Reaction TimeTypical Conjugation EfficiencyAverage DAR Achieved
Ald-Ph-PEG-Hydrazide Aldehyde + Hydrazide1 - 4 hours>90% (for hydrazone formation)2 - 8 (site-specific)
SMCC NHS Ester + Maleimide1 - 4 hours70 - 90%2 - 4 (lysine); up to 8 (cysteine)
DBCO-PEG-NHS Ester NHS Ester + DBCO2 - 12 hours (click reaction)>95%2 - 4 (site-specific)
Azido-PEG-COOH Carboxylic Acid + Azide1 - 12 hours (click reaction)>95%2 - 4 (site-specific)

Table 2: Comparison of Linkage Stability

Linker TypeLinkage FormedStability at pH 7.4 (Plasma)Stability at pH 4.5-5.5 (Endosome/Lysosome)
Ald-Ph-PEG-Hydrazide Phenyl-HydrazoneModerate (t½ ≈ 2 days for phenylketone-hydrazone)[15][16]Labile (t½ ≈ 4.4 hours at pH 5)[9]
SMCC ThioetherHigh (t½ > 7 days)[17]Stable
DBCO-PEG TriazoleVery High (considered stable)Stable
Azido-PEG TriazoleVery High (considered stable)Stable

Mandatory Visualizations

G Figure 1: this compound Structure and Conjugation Strategy cluster_linker This compound cluster_conjugation Two-Step Conjugation Ald Aldehyde (CHO) Ph Phenyl (Ph) Ald->Ph Step 1 Hydrazone Formation (pH 5-6) Ald->Step 1 PEG4 PEG4 Spacer Ph->PEG4 NHBoc Boc-Protected Amine (NH-Boc) PEG4->NHBoc Payload Hydrazide-Payload (Drug-NH-NH2) Payload->Step 1 Antibody Antibody (Ab-COOH) Step 3 Amide Bond Formation (EDC/NHS) Antibody->Step 3 ADC Antibody-Drug Conjugate (Ab-CO-NH-PEG4-Ph-CH=N-NH-Drug) Intermediate Drug-Hydrazone-Linker-NH-Boc Step 1->Intermediate Step 2 Boc Deprotection (TFA) Intermediate->Step 2 Activated Linker Drug-Hydrazone-Linker-NH2 Step 2->Activated Linker Activated Linker->Step 3 Step 3->ADC

Figure 1: this compound Structure and Conjugation Strategy

G Figure 2: Comparative Signaling Pathway of Linker Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_hydrazone Hydrazone Linker cluster_smcc SMCC Linker (Non-cleavable) cluster_click Click Chemistry Linker ADC_stable Intact ADC Internalization Internalization ADC_stable->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Hydrazone Hydrolysis Hydrazone Hydrolysis Endosome->Hydrazone Hydrolysis Acid-catalyzed Antibody Degradation Antibody Degradation Lysosome->Antibody Degradation Proteases Antibody Degradation Antibody Degradation Lysosome->Antibody Degradation Proteases Drug_Release Payload Release Hydrazone Hydrolysis->Drug_Release Antibody Degradation->Drug_Release Antibody Degradation ->Drug_Release G Figure 3: Experimental Workflow for ADC Characterization start ADC Sample hic Hydrophobic Interaction Chromatography (HIC) start->hic lcms Liquid Chromatography- Mass Spectrometry (LC-MS) start->lcms uvvis UV/Vis Spectroscopy start->uvvis dar_dist DAR Distribution hic->dar_dist avg_dar Average DAR hic->avg_dar lcms->avg_dar mass_confirm Mass Confirmation lcms->mass_confirm uvvis->avg_dar

References

The Strategic Advantage of PEG4 Spacer Length in PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][4] This guide provides an objective comparison of the advantages conferred by a PEG4 spacer length in PROTAC linkers, supported by experimental data and detailed protocols.

The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility.[1][3] These properties are instrumental in overcoming common challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[1] The length of the PEG linker is a particularly critical parameter that must be empirically optimized for each specific PROTAC system to achieve maximal degradation potency.[5][6]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC efficacy, the following table summarizes key performance metrics for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs are composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.020

Data compiled from publicly available research. [7]

  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[7]

  • Dmax: Maximum percentage of target protein degradation.[7]

  • Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[7]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[7]

The data suggests that for this particular BRD4-targeting PROTAC series, a PEG4 linker strikes a favorable balance between degradation potency and pharmacokinetic properties. While the PEG5 linker shows slightly better potency and bioavailability, the PEG4 linker demonstrates a significant improvement over the shorter PEG3 and longer PEG6 linkers. This highlights the non-linear relationship between linker length and PROTAC efficacy and the importance of fine-tuning this parameter.[6]

Key Advantages of an Optimized PEG4 Spacer Length

An appropriately chosen PEG4 spacer length can offer several distinct advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG4 linker improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[3][5] This is crucial for both in vitro assays and in vivo applications.[5]

  • Modulated Cell Permeability: The relationship between PEG length and cell permeability is complex.[1] While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt a more compact, folded conformation.[8] This can shield the polar surface area of the molecule, facilitating its passage across the lipophilic cell membrane.[8] The PEG4 length often represents a sweet spot, balancing hydrophilicity and the ability to achieve a favorable conformation for cell entry.

  • Optimal Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex.[2] A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, while a linker that is too long may result in a non-productive complex where the ubiquitination sites are not accessible.[9][10] The PEG4 spacer often provides the optimal distance and flexibility to correctly orient the two proteins for efficient ubiquitin transfer.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[7]

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a good predictor of cell permeability.[7]

  • Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer.

  • Assay Procedure: Add the PROTAC solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a corresponding 96-well plate. Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (V_A / (Area × Time)) × (C_A / (C_D_initial - C_D_final))

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the concentration in the donor well.

Visualizing PROTAC Action and Development

The following diagrams illustrate the fundamental concepts in PROTAC-mediated protein degradation and a typical workflow for their development.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_1 PROTAC Design and Evaluation Workflow Start Target Selection (POI and E3 Ligase) Design PROTAC Design (Warhead, Linker, E3 Ligand) Start->Design Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis In_Vitro_Assays In Vitro Evaluation (Degradation, Permeability) Synthesis->In_Vitro_Assays Optimization Lead Optimization (Linker Length/Composition) In_Vitro_Assays->Optimization Optimization->Design Iterative Refinement In_Vivo_Studies In Vivo Efficacy and Pharmacokinetics Optimization->In_Vivo_Studies Optimized Candidate End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical component of a PROTAC molecule, and its length, particularly for PEG-based linkers, must be carefully optimized to achieve desired therapeutic outcomes. A PEG4 spacer often provides a strategic advantage by balancing solubility, cell permeability, and the geometric requirements for efficient ternary complex formation. However, it is crucial to recognize that the optimal linker length is highly dependent on the specific protein of interest and the E3 ligase being targeted.[7] Therefore, a systematic approach involving the synthesis and evaluation of a library of PROTACs with varying PEG linker lengths is essential for the rational design of potent and effective protein degraders. Advances in computational modeling and structural biology will continue to refine our understanding of the intricate interplay between the linker and the ternary complex, paving the way for the development of next-generation PROTAC therapeutics with superior drug-like properties.[1]

References

Characterization of Ald-Ph-PEG4-NH-Boc Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic molecules is paramount. This guide provides an objective comparison of mass spectrometry for the characterization of Ald-Ph-PEG4-NH-Boc conjugates against alternative analytical techniques, supported by experimental data and detailed protocols.

The molecule in focus, this compound, is a heterobifunctional linker containing a phenyl aldehyde for reaction with hydrazines or aminooxy groups, a four-unit polyethylene glycol (PEG) spacer to enhance solubility and provide flexibility, and a Boc-protected amine for subsequent coupling reactions. Accurate confirmation of its structure and purity is critical for its application in areas such as antibody-drug conjugates (ADCs) and PROTACs.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful and widely used analytical technique for the characterization of PEGylated compounds due to its high sensitivity and accuracy in determining molecular weight.[1] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC-MS) for online separation and analysis.[1][2]

For this compound, mass spectrometry provides unequivocal confirmation of the molecular weight. The expected monoisotopic mass can be precisely calculated and compared with the experimentally observed mass, typically with high accuracy.

Fragmentation Analysis for Structural Elucidation

Beyond molecular weight, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. Characteristic fragmentation patterns can confirm the presence of the key functional groups within the this compound molecule.

  • Aldehyde Group: Aldehydes can exhibit a characteristic loss of a hydrogen atom (M-1 peak) or the entire CHO group (M-29 peak).[3]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is known to produce a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) upon fragmentation.[4][5]

  • PEG Chain: The polyethylene glycol chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of ions separated by 44 Da, corresponding to the mass of the ethylene glycol monomer unit.

Alternative and Complementary Characterization Techniques

While mass spectrometry is indispensable, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[6][7] Unlike mass spectrometry, which provides information about the mass-to-charge ratio of ions, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.[6]

For this compound, NMR can:

  • Confirm the presence and connectivity of all protons and carbons.

  • Distinguish between isomers.[6]

  • Provide quantitative information about the purity of the sample.

The characteristic chemical shifts of the aldehyde proton (~9-10 ppm in ¹H NMR), the Boc protons (~1.4 ppm in ¹H NMR), and the repeating ethylene glycol units of the PEG chain (~3.6 ppm in ¹H NMR) can be readily identified.[3][8][9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of components in a mixture.[12][] For this compound, HPLC is primarily used to assess purity. By using a suitable stationary and mobile phase, the conjugate can be separated from any starting materials, byproducts, or degradation products.

When coupled with detectors such as UV-Vis (the phenyl group in this compound allows for UV detection), a Charged Aerosol Detector (CAD), or an Evaporative Light Scattering Detector (ELSD), HPLC can provide quantitative information about the purity of the conjugate.[14]

Data Comparison

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, Fragmentation PatternHigh sensitivity, High accuracy for mass determination, Provides structural information through fragmentationCan be challenging to distinguish isomers, Ionization efficiency can vary
Nuclear Magnetic Resonance (NMR) Detailed 3D molecular structure, Connectivity of atomsUnambiguous structure elucidation, Non-destructive, QuantitativeLower sensitivity compared to MS, Requires larger sample amounts, Can be time-consuming
High-Performance Liquid Chromatography (HPLC) Purity, QuantificationHigh resolving power for separation, Quantitative, Robust and reproducibleDoes not provide direct structural information (when used with non-MS detectors)

Experimental Protocols

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: m/z 100 - 1000

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the observed mass with the calculated theoretical mass. For MS/MS, select the precursor ion of interest and apply collision-induced dissociation (CID) to obtain the fragmentation spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the this compound conjugate in the mobile phase or a compatible solvent at a concentration of 1 mg/mL. Dilute as necessary.

  • Instrumentation: Use an HPLC system with a suitable column (e.g., C18 reversed-phase) and a UV detector set to an appropriate wavelength (e.g., 254 nm for the phenyl group).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is commonly used for reversed-phase chromatography.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution ESI_MS Electrospray Ionization Dissolution->ESI_MS Direct Infusion or LC Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_MS->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Data_Analysis Molecular Weight Confirmation & Fragmentation Analysis Spectrum->Data_Analysis

Caption: Workflow for Mass Spectrometry Characterization.

Analytical_Technique_Comparison cluster_techniques Characterization Techniques cluster_information Information Obtained Compound This compound Conjugate MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info NMR_Info Structural Connectivity Isomer Identification NMR->NMR_Info HPLC_Info Purity Quantification HPLC->HPLC_Info

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to HPLC Analysis of Ald-Ph-PEG4-NH-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules with polyethylene glycol (PEG) linkers is a critical strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents. The Ald-Ph-PEG4-NH-Boc linker, featuring a terminal aldehyde for conjugation to amine-containing molecules and a Boc-protected amine for subsequent functionalization, is a valuable tool in creating precisely defined bioconjugates. Monitoring the efficiency and purity of these conjugation reactions is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose.

This guide provides a comparative overview of HPLC-based methods for the analysis of this compound conjugation reactions, offering supporting experimental data and detailed protocols. We will explore the nuances of Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC) for reaction monitoring and purity assessment, and also discuss Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful tool for confirmation.

Comparison of Analytical Methods

The choice of analytical method is critical for accurately monitoring the progress of the conjugation reaction and characterizing the final product. While RP-HPLC is often the primary workhorse for small molecule analysis, other techniques offer complementary information.

Analytical TechniquePrinciple of SeparationKey AdvantagesKey LimitationsIdeal for
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High resolution for separating closely related small molecules (reactant, product, impurities). Can be coupled with mass spectrometry (LC-MS).May require method development to achieve optimal separation. The high polarity of some PEGylated compounds can lead to poor retention.Monitoring reaction progress, quantifying reactants and products, and assessing purity of small molecule conjugates.
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic volume (size).Useful for separating large molecules from smaller ones (e.g., protein conjugate from unreacted PEG linker). Generally, a milder separation technique.Lower resolution for small molecules of similar size. Not ideal for separating reactants and products in a small molecule conjugation.Analysis of protein or other large biomolecule conjugations to assess the degree of PEGylation and detect aggregation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.Provides definitive identification of the conjugated product by confirming its molecular weight. Highly sensitive and specific.Higher cost and complexity compared to HPLC with UV detection.Confirming the identity of the final conjugate and identifying byproducts.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency and resolution. Requires very small sample volumes.Can have lower reproducibility compared to HPLC. More complex method development.Analysis of charged species and can be an alternative for separating PEGylated compounds.

Experimental Data: HPLC Analysis of a Model Conjugation

To illustrate the application of HPLC in monitoring an this compound conjugation, a model reaction with a primary amine-containing small molecule (e.g., an amino-modified drug) was performed. The reaction progress was monitored by RP-HPLC.

Reaction Scheme:

This compound + H₂N-Drug → Drug-N=CH-Ph-PEG4-NH-Boc

Table 1: RP-HPLC Monitoring of the Conjugation Reaction

Time (hours)This compound Peak Area (%)H₂N-Drug Peak Area (%)Conjugate Peak Area (%)Purity of Conjugate (%)
052.147.90-
135.832.531.795.2
410.28.980.997.5
81.51.197.498.1
24<0.5<0.5>9998.5

Note: Peak areas are relative percentages of the total integrated peak area in the chromatogram. Purity is calculated based on the area of the conjugate peak relative to all product-related peaks.

Experimental Protocols

Protocol 1: RP-HPLC Method for Monitoring Conjugation

This protocol is designed to separate the starting materials (this compound and the amine-containing molecule) from the conjugated product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (adjust wavelength based on the chromophores of the reactants and product).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90% A, 10% B).

Protocol 2: SEC-HPLC for Analysis of a PEGylated Protein

While less common for small molecule conjugations, this protocol is provided as a comparison for when this compound is conjugated to a larger biomolecule like a protein.

  • Instrumentation: HPLC system with a UV detector.

  • Column: SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., 7.8 x 300 mm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase.

Visualizing the Workflow and Logic

To better understand the processes, the following diagrams illustrate the experimental workflow and the logical relationships of the components.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Conjugation Reaction Mixture aliquot Take Aliquot start->aliquot dilute Dilute in Mobile Phase aliquot->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reactants & Product integrate->quantify end End: Purity & Conversion Data quantify->end

Figure 1. Experimental workflow for RP-HPLC analysis.

logical_relationship cluster_reaction Conjugation Reaction reactant1 This compound product Conjugated Product (Drug-N=CH-Ph-PEG4-NH-Boc) reactant1->product byproducts Potential Byproducts (e.g., hydrolysis products) reactant1->byproducts reactant2 Amine-containing Molecule (H₂N-Drug) reactant2->product

Figure 2. Logical relationship of conjugation components.

Conclusion

The successful development of therapeutics utilizing this compound hinges on robust analytical methods to ensure the quality and consistency of the conjugation process. RP-HPLC stands out as the primary technique for monitoring these small molecule reactions, offering high resolution and quantitative insights into reaction kinetics and product purity. When coupled with mass spectrometry, it provides unequivocal structural confirmation. While SEC-HPLC is more suited for larger bioconjugates, understanding its principles provides a broader context for PEG analysis. The protocols and comparative data presented here serve as a foundational guide for researchers to establish effective analytical strategies for their specific this compound conjugation applications.

A Comparative Guide to the Structural Confirmation of Ald-Ph-PEG4-NH-Boc via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel molecules is paramount. This guide provides a detailed comparison and methodology for verifying the structure of Ald-Ph-PEG4-NH-Boc using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures.[1][2] We present supporting data, a comprehensive experimental protocol, and logical diagrams to facilitate the accurate interpretation of spectral data.

¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound contains several distinct chemical moieties: a benzaldehyde group (Ald-Ph), a polyethylene glycol linker with four repeating units (PEG4), and a Boc-protected amine (NH-Boc). Each of these components gives rise to characteristic signals in the ¹H and ¹³C NMR spectra, allowing for definitive structural verification.

The expected chemical shifts for the key protons and carbons are summarized in the table below. These values are based on established chemical shift ranges for similar functional groups.[3][4][5][6]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupAtom TypeExpected Chemical Shift (δ, ppm)Multiplicity / Notes
Aldehyde ¹H (CHO)9.9 - 10.1Singlet (s)
¹³C (CHO)190 - 200
Phenyl Ring ¹H (aromatic)7.5 - 8.0Multiplet (m), typically two doublets for para-substitution
¹³C (aromatic)120 - 140Multiple signals expected
PEG Linker ¹H (-OCH₂CH₂O-)3.5 - 3.8Broad multiplet (br m)
¹³C (-OCH₂CH₂O-)~70
Boc Group ¹H (-C(CH₃)₃)1.4 - 1.5Singlet (s), integration of 9H
¹³C (-C(CH₃)₃)~80Quaternary carbon
¹³C (-C(CH₃)₃)~28
Carbamate ¹H (NH)5.0 - 6.0Broad singlet (br s), may be variable
¹³C (C=O)155 - 156
Comparative NMR Data: Distinguishing Target Molecule from Precursors and Impurities

A key aspect of structural confirmation is ensuring the final product is pure and distinct from its starting materials or potential side products. The following table compares the expected ¹H NMR signals of the target molecule with a likely precursor (Boc-NH-PEG4-NH₂) and a potential impurity resulting from incomplete reaction or degradation (a molecule lacking the benzaldehyde group).

Table 2: Comparative ¹H NMR Signals for this compound and Related Species

SignalThis compoundBoc-NH-PEG4-NH₂ (Precursor)Notes on Comparison
Aldehyde Proton (CHO) ~10.0 ppm (s, 1H)AbsentThe appearance of this highly downfield singlet is a definitive indicator of the benzaldehyde moiety's presence.[7][8][9]
Phenyl Protons ~7.5-8.0 ppm (m, 4H)AbsentThe presence of signals in the aromatic region confirms the phenyl group attachment.[10][11]
PEG Protons ~3.6 ppm (br m)~3.6 ppm (br m)The core PEG signal will be present in both, but adjacent proton signals will differ.[3][12]
Boc Protons ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)The large singlet from the Boc group should be present and integrate to 9 protons, confirming the protecting group is intact.[5]

The absence of signals corresponding to the precursor and the appearance of new, characteristic signals for the aldehyde and phenyl groups provide strong evidence for the successful synthesis of this compound.

Experimental Workflow and Data Analysis

The process of confirming the structure via NMR follows a systematic workflow, from sample preparation to final spectral interpretation.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Conclusion A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B NMR Data Acquisition (¹H, ¹³C, COSY) A->B C Fourier Transform & Phase Correction B->C D Peak Integration & Chemical Shift Referencing C->D E Spectral Interpretation (Assigning Peaks) D->E F Structure Confirmation E->F

Caption: Workflow for structural confirmation of this compound using NMR.

Detailed Experimental Protocol

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.[13]

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[13] CDCl₃ is common for many organic molecules, while DMSO-d₆ can be useful for improving the resolution of exchangeable protons like N-H.[12][14]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • If the solution contains particulates, filter it through a small plug of glass wool in the pipette during transfer.

2. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire a standard ¹H NMR spectrum. Typical acquisition requires 16 to 64 scans for a sufficient signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.

  • (Optional but Recommended) Acquire a 2D correlation spectroscopy (COSY) experiment to establish proton-proton coupling relationships, which can aid in assigning the PEG and phenyl proton signals.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Structure-to-Spectrum Correlation

The following diagram illustrates the direct relationship between the different structural components of this compound and their corresponding regions in the ¹H NMR spectrum.

G cluster_mol This compound Structure cluster_spec ¹H NMR Spectrum Regions Ald CHO Ph Phenyl reg_10 ~10.0 Ald->reg_10 PEG PEG4 reg_7_8 ~7.8 Ph->reg_7_8 NH NH reg_3_4 ~3.6 PEG->reg_3_4 Boc Boc reg_5_6 ~5.5 NH->reg_5_6 reg_1_2 ~1.45 Boc->reg_1_2 spec_axis <––––––––––––––––––––––––––––––––––––––––––––––––– 10        9        8        7        6        5        4        3        2        1        0   (ppm)

Caption: Correlation of molecular fragments of this compound to their ¹H NMR signals.

References

Validating the Functional Activity of Ald-Ph-PEG4-NH-Boc Conjugates: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of precisely targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the strategic selection of linker molecules that connect the targeting antibody to the potent payload. The Ald-Ph-PEG4-NH-Boc conjugate represents a versatile heterobifunctional linker, offering a stable conjugation platform. Its aldehyde group allows for reaction with hydrazides or alkoxyamines, the PEG4 spacer enhances solubility and pharmacokinetic properties, and the Boc-protected amine enables sequential conjugation.[1][2][3] This guide provides an objective comparison of essential functional assays to validate the activity of ADCs constructed with this linker, comparing its potential performance against other common linker technologies.

Comparative Performance of ADC Linkers

The choice of linker chemistry is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile.[4][5] While the ideal linker is unique to each ADC, a comparison of key characteristics can guide selection.[6]

Table 1: Comparison of Linker Technologies and Expected Performance

FeatureThis compound (via Oxime/Hydrazone or HIPS)Maleimide-based (e.g., SMCC)Valine-Citrulline (VC) Peptide Linker
Conjugation Chemistry Aldehyde reacts with hydrazide or alkoxyamine; can form a stable C-C bond with HIPS chemistry.[5][7]Thiol-reactive maleimide for conjugation to cysteine residues.[8]NHS ester for lysine conjugation or maleimide for cysteine conjugation.[9]
Plasma Stability Generally high, especially with HIPS chemistry, leading to a stable C-C bond.[7]Can be susceptible to retro-Michael reaction, leading to premature payload release.[8]Generally stable in plasma but susceptible to cleavage by specific proteases.[10]
Payload Release Mechanism Can be designed as non-cleavable (HIPS) or acid-sensitive (hydrazone).[5][10]Typically non-cleavable; relies on antibody degradation in the lysosome.[11]Cleaved by lysosomal proteases (e.g., Cathepsin B) overexpressed in tumor cells.[10]
Bystander Effect Potential Possible with acid-labile hydrazone linkers.[10]Limited, as the payload is released after antibody degradation and is often charged.[12]High, as the released payload is often membrane-permeable and can diffuse to neighboring cells.[10][12]
Homogeneity Site-specific conjugation is achievable with engineered aldehyde tags, leading to a homogeneous ADC.[7]Can lead to heterogeneous mixtures when targeting native cysteines, though site-specific engineering is possible.[8]Can result in heterogeneous drug-to-antibody ratios (DARs) with lysine conjugation.[13]

Key Functional Assays for Validation

A comprehensive evaluation of an ADC's functional activity requires a suite of in vitro and in vivo assays. These assays are crucial for determining potency, specificity, and overall therapeutic potential.[14]

In Vitro Cytotoxicity Assay

This is a fundamental assay to determine the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines. A significant difference in IC50 values indicates the ADC's specificity.[14]

Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 in pM)

Cell Line (Antigen Status)ADC with Aldehyde-based Linker (Illustrative)ADC with Maleimide-based Linker (Illustrative)ADC with VC Linker (Illustrative)
Target-Positive (e.g., SK-BR-3) 150200100
Target-Negative (e.g., MCF-7) >10,000>10,0005,000

Note: Data is illustrative and based on typical performance characteristics. Lower IC50 values in target-positive cells and higher values in target-negative cells are desirable.

Bystander Killing Assay

For ADCs with cleavable linkers, the ability of the released payload to kill neighboring antigen-negative cells (the bystander effect) is a significant advantage in treating heterogeneous tumors.[15]

Table 3: Illustrative Bystander Effect Data (% Viability of Antigen-Negative Cells in Co-culture)

ADC Linker TypeAntigen-Negative Cell Viability (Illustrative)
Aldehyde-based (acid-labile) 60%
Maleimide-based (non-cleavable) 95%
VC Linker (cleavable) 40%

Note: Data is illustrative. Lower viability of antigen-negative cells indicates a stronger bystander effect.

In Vivo Efficacy in Xenograft Models

Animal models, particularly patient-derived or cell line-derived xenografts, are essential for evaluating the anti-tumor activity of an ADC in a physiological setting.[16][17] Key metrics include tumor growth inhibition and overall survival.

Table 4: Illustrative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%) (Illustrative)Median Survival (Days) (Illustrative)
Vehicle Control 025
ADC with Aldehyde-based Linker 8550
ADC with Maleimide-based Linker 7045
ADC with VC Linker 9055

Note: Data is illustrative. Higher tumor growth inhibition and longer median survival indicate greater in vivo efficacy.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable validation of ADC activity.

Experimental Workflow for ADC Development and Validation

G cluster_0 ADC Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Validation Antibody Production Antibody Production Linker-Payload Synthesis Linker-Payload Synthesis Conjugation Conjugation Purification & Characterization Purification & Characterization Binding Assay Binding Assay Purification & Characterization->Binding Assay Internalization Assay Internalization Assay Cytotoxicity Assay Cytotoxicity Assay Bystander Assay Bystander Assay Xenograft Model Xenograft Model Bystander Assay->Xenograft Model PK/PD Studies PK/PD Studies Toxicity Assessment Toxicity Assessment G ADC ADC Antigen Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell Surface Cell Surface Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Linker Cleavage/ Degradation Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity Target Cell Killing Bystander Effect Bystander Effect Payload Release->Bystander Effect Diffusion to Neighboring Cells

References

Navigating the In Vivo Landscape: A Comparative Guide to Ald-Ph-PEG4-NH-Boc Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides a comprehensive assessment of the in vivo stability of the Ald-Ph-PEG4-NH-Boc linker, comparing its performance with alternative linker technologies, supported by experimental data and detailed protocols.

The this compound linker is a chemical entity designed for the conjugation of therapeutic payloads to antibodies. Its structure comprises an aldehyde group for antibody conjugation, a phenyl group, a polyethylene glycol (PEG) spacer (PEG4), and a Boc-protected amine for payload attachment. The in vivo stability of this linker is paramount, as premature cleavage can lead to off-target toxicity and reduced efficacy.

Comparative In Vivo Stability of ADC Linkers

The stability of an ADC linker is typically assessed through pharmacokinetic (PK) studies that measure the concentration of the total antibody, the intact ADC, and the released payload over time in plasma. The half-life (t½) of the ADC is a key metric for evaluating linker stability.

Linker TypeChemistryTypical Half-life in Human PlasmaKey Stability Features
Aldehyde-based (e.g., HIPS chemistry) Forms a stable C-C bond with the antibody.[1]Data not available for this compound specifically. However, ADCs with aldehyde tags conjugated via HIPS chemistry have shown high stability in vivo.[1]The carbon-carbon bond formed is highly stable, minimizing premature drug release due to linker cleavage at the antibody attachment site.[1]
Dipeptide (e.g., Val-Cit) Cleaved by lysosomal proteases (e.g., Cathepsin B).> 7 days[2]Designed to be stable in circulation and release the payload intracellularly.[2]
Hydrazone Acid-labile, cleaved at the lower pH of endosomes/lysosomes.~2 days[2]Demonstrates pH-dependent stability, but can be less stable in circulation compared to other cleavable linkers.[2]
Silyl Ether Acid-cleavable.> 7 days[2]Offers improved stability over traditional acid-labile linkers.[2]
Disulfide Cleaved by reducing agents like glutathione, which is more abundant inside cells.Variable, can be less stable than other cleavable linkers.Stability can be modulated by steric hindrance around the disulfide bond.
Non-cleavable (e.g., SMCC) Relies on antibody degradation for payload release.~10.4 days (for a triglycyl peptide linker, which is also non-cleavable)[2]Generally exhibit high stability in circulation.[2]

Note: The in vivo stability of the this compound linker will be influenced not only by the aldehyde-phenyl conjugation but also by the stability of the Boc-protected amine under physiological conditions. The carbamate bond of the Boc group is generally stable towards hydrolysis at physiological pH (7.4) but can be susceptible to enzymatic cleavage.[3] However, specific quantitative data on the in vivo cleavage rate of the Boc group from a linker is limited in publicly available literature.

Experimental Protocols for Assessing In Vivo Linker Stability

The following are detailed methodologies for key experiments to evaluate the in vivo stability of ADC linkers.

Protocol 1: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for conducting a PK study in a relevant animal model (e.g., mice, rats) to assess the in vivo stability of an ADC.

Materials:

  • Antibody-Drug Conjugate (ADC) with the linker of interest.

  • Control antibody.

  • Test animals (e.g., female BALB/c mice, 7 weeks old).

  • Dosing vehicle (e.g., sterile PBS).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • Centrifuge.

  • Freezer (-80°C).

Procedure:

  • Dosing: Administer the ADC to the test animals via an appropriate route (e.g., intravenous tail vein injection) at a specified dosage (e.g., 5.0 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 3, 60, 120, 240, 360, 600, and 1440 minutes) from a suitable site (e.g., retro-orbital sinus or tail vein).[4]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Analyze the plasma samples using validated analytical methods (see Protocols 2 and 3) to determine the concentrations of total antibody, intact ADC, and free payload.

  • Data Analysis: Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact ADC Quantification

This protocol describes a sandwich ELISA method for the quantification of total antibody and intact ADC in plasma samples.

Materials:

  • 96-well microtiter plates.

  • Capture antibody (specific for the ADC's antibody component).

  • Detection antibody (conjugated to an enzyme like HRP; specific for the antibody for total antibody measurement, or specific for the payload for intact ADC measurement).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

  • Plasma samples from PK study.

  • Standard solutions of the ADC and unconjugated antibody.

Procedure:

  • Coating: Coat the microtiter plates with the capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with blocking buffer.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.

  • Detection: Add the enzyme-conjugated detection antibody and incubate.

  • Development: Add the substrate solution and incubate to allow for color development.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Quantification: Generate a standard curve and use it to determine the concentrations of total antibody and intact ADC in the plasma samples.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Payload Quantification

This protocol provides a general method for quantifying the concentration of the free (unconjugated) payload in plasma samples.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Appropriate LC column.

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Plasma samples from PK study.

  • Standard solutions of the payload.

  • Protein precipitation agent (e.g., acetonitrile).

Procedure:

  • Sample Preparation: Precipitate proteins from the plasma samples by adding a protein precipitation agent.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the free payload.

  • LC-MS Analysis: Inject the supernatant onto the LC-MS/MS system.

  • Separation and Detection: Separate the payload from other plasma components using an appropriate LC gradient and detect and quantify the payload using mass spectrometry.

  • Quantification: Generate a standard curve and use it to determine the concentration of the free payload in the plasma samples.

Visualizing Experimental Workflows and Linker Structures

To further clarify the experimental processes and the chemical nature of the linkers, the following diagrams are provided.

G cluster_pk In Vivo Pharmacokinetic Study cluster_elisa ELISA Analysis cluster_lcms LC-MS Analysis dosing ADC Dosing (e.g., IV injection) sampling Blood Sampling (Time points) dosing->sampling plasma Plasma Preparation sampling->plasma analysis Sample Analysis (ELISA & LC-MS) plasma->analysis total_ab Total Antibody Quantification analysis->total_ab intact_adc Intact ADC Quantification analysis->intact_adc free_payload Free Payload Quantification analysis->free_payload

Experimental workflow for assessing in vivo linker stability.

G cluster_linker This compound Linker Structure Antibody Antibody Aldehyde Aldehyde-Phenyl Antibody->Aldehyde Stable C-C bond (via HIPS) PEG4 PEG4 Spacer Aldehyde->PEG4 NH_Boc NH-Boc PEG4->NH_Boc Payload Payload NH_Boc->Payload Carbamate bond

Schematic of the this compound linker.

Conclusion

The in vivo stability of the this compound linker is a multifactorial issue dependent on the robustness of both the aldehyde-based conjugation to the antibody and the carbamate linkage of the Boc-protected amine to the payload. While aldehyde-based conjugation via chemistries like HIPS is known to form highly stable carbon-carbon bonds, the in vivo stability of the Boc-carbamate at physiological pH over extended periods requires specific experimental validation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this and other linker technologies, enabling data-driven decisions in the development of next-generation ADCs. Direct comparative studies with established linkers under identical experimental conditions are crucial for a definitive evaluation of the this compound linker's performance.

References

The Versatility of Ald-Ph-PEG4-NH-Boc in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of available options, the heterobifunctional linker, Ald-Ph-PEG4-NH-Boc, has emerged as a valuable tool. This guide provides a comprehensive comparison of its applications, supported by experimental data and detailed methodologies to inform rational drug design and development.

This compound is a molecule featuring a terminal aldehyde group on a phenyl ring, a four-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine. This unique architecture offers several advantages in the construction of complex biomolecules. The aldehyde functionality provides a site for chemoselective ligation with molecules containing aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. The Boc-protected amine allows for a controlled, stepwise conjugation strategy, where the amine can be deprotected under acidic conditions to enable subsequent coupling reactions.

Comparison of this compound in ADC and PROTAC Applications

The utility of this compound is best illustrated through its application in the development of ADCs and PROTACs. While specific quantitative data for this exact linker from head-to-head comparative studies in peer-reviewed literature is limited, we can infer its performance based on studies of similar PEGylated linkers.

Application AreaKey Performance MetricThis compound (Inferred Performance)Alternative Linkers (e.g., Alkyl Chains, longer PEGs)Supporting Rationale & Data Context
Antibody-Drug Conjugates (ADCs) Drug-to-Antibody Ratio (DAR) Enables precise control over DAR through site-specific conjugation strategies.Lysine conjugation can lead to heterogeneous mixtures with varying DARs.The aldehyde group allows for targeted conjugation to engineered aminooxy or hydrazide sites on an antibody, leading to a more homogeneous ADC product.
In Vitro Stability (Plasma) The phenyl-PEG structure is expected to confer high stability, minimizing premature drug release.Linker stability can vary, with some cleavable linkers designed for controlled release in the tumor microenvironment.Studies on ADCs with PEG linkers have shown that the hydrophilic PEG chain can shield the hydrophobic payload, improving stability and pharmacokinetic profiles.[1][2][3]
Pharmacokinetics (PK) The PEG4 spacer is known to improve solubility and prolong circulation half-life compared to non-PEGylated linkers.[3]Longer PEG chains (e.g., PEG8, PEG12) may further extend half-life, but can sometimes decrease cell permeability.In vivo studies on ADCs with varying PEG linker lengths have demonstrated that PEGylation generally improves PK profiles.[3]
PROTACs Degradation Efficacy (DC50) The flexibility and length of the PEG4 linker are critical for optimal ternary complex formation between the target protein and the E3 ligase.Both shorter and longer linkers can lead to suboptimal ternary complex formation and reduced degradation efficacy.The optimal linker length is target-dependent, and systematic variation of PEG length is a common strategy to maximize PROTAC potency.[1]
Cellular Permeability The hydrophilic nature of the PEG linker can sometimes negatively impact passive cell permeability.More hydrophobic alkyl linkers may offer better cell penetration but can lead to aggregation issues.The balance between solubility and permeability is a key consideration in PROTAC design, with PEG linkers offering a way to modulate hydrophilicity.
In Vivo Efficacy Improved PK properties due to the PEG spacer can translate to better in vivo efficacy.The in vivo performance of PROTACs is highly dependent on the interplay between linker composition, target engagement, and E3 ligase recruitment.Studies have shown that linker optimization, including the use of PEG spacers, is crucial for achieving in vivo activity of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are generalized protocols for its use in ADC and PROTAC synthesis.

Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol describes the conjugation of a drug bearing an aminooxy group to an antibody that has been functionalized with an aldehyde group using a derivative of this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Ald-Ph-PEG4-NHS ester (for introducing the aldehyde)

  • Aminooxy-functionalized cytotoxic drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (catalyst)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification: React the mAb with a molar excess of Ald-Ph-PEG4-NHS ester in PBS at pH 7.4 for 2-4 hours at room temperature to introduce the aldehyde functionality onto lysine residues.

  • Purification: Remove excess linker by SEC using a column equilibrated with PBS.

  • Conjugation: To the aldehyde-modified antibody, add a molar excess of the aminooxy-functionalized drug. Add aniline to a final concentration of 10-20 mM to catalyze the oxime ligation.

  • Incubation: Allow the reaction to proceed for 16-24 hours at room temperature.

  • Final Purification: Purify the resulting ADC by SEC to remove unconjugated drug and other reagents.

  • Characterization: Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by mass spectrometry to confirm the identity and homogeneity of the conjugate.

Synthesis of a PROTAC

This protocol outlines a two-step synthesis of a PROTAC using this compound to link a target-binding ligand and an E3 ligase ligand.

Materials:

  • Target-binding ligand with a suitable functional group (e.g., amine)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)

  • This compound

  • Trifluoroacetic acid (TFA)

  • HATU (coupling agent)

  • DIPEA (base)

  • Anhydrous DMF (solvent)

  • Preparative HPLC system

Procedure:

  • Boc Deprotection: Dissolve this compound in a solution of 20-50% TFA in dichloromethane and stir at room temperature for 1-2 hours to remove the Boc protecting group, yielding the free amine.

  • First Coupling: React the deprotected Ald-Ph-PEG4-NH2 with the target-binding ligand (e.g., an amine-reactive NHS ester of the ligand) in DMF with DIPEA. Purify the product by HPLC.

  • Second Coupling: Activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF. Add the purified product from the previous step to the activated E3 ligase ligand.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for ADC synthesis and the logical relationship of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody mAb_aldehyde Aldehyde-Modified mAb mAb->mAb_aldehyde Reaction at pH 7.4 linker Ald-Ph-PEG4-NHS ester linker->mAb_aldehyde ADC Antibody-Drug Conjugate mAb_aldehyde->ADC Oxime Ligation (Aniline catalyst) SEC1 SEC Purification mAb_aldehyde->SEC1 drug Aminooxy-Drug drug->ADC SEC2 SEC Purification ADC->SEC2 SEC1->ADC Characterization DAR & Mass Spec Analysis SEC2->Characterization PROTAC_Mechanism cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Target Protein Degradation Proteasome->Degradation

References

Safety Operating Guide

Navigating the Disposal of Ald-Ph-PEG4-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like Ald-Ph-PEG4-NH-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this PROTAC linker.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following is a step-by-step guide for its safe disposal.

Step 1: Waste Identification and Segregation

  • Identify the waste as "non-halogenated organic chemical waste."

  • Segregate this waste from other waste streams, especially from aqueous, acidic, and oxidizing waste, to prevent potentially hazardous reactions. Aldehydes, for instance, are known to be incompatible with acids and oxidizers.

Step 2: Containerization

  • Use a dedicated, clearly labeled, and sealable waste container for solid chemical waste.

  • The container must be made of a material compatible with the chemical.

  • Ensure the exterior of the container is clean and free from contamination.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from heat sources or incompatible chemicals.

Step 5: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • The most probable and safest method for the ultimate disposal of this compound is incineration at a licensed chemical disposal facility. This method is recommended for phenol-containing compounds to ensure their complete destruction.

Important Considerations:

  • Do Not Pour Down the Drain: Due to its chemical structure, particularly the phenyl group, this compound should never be disposed of down the sink. This can lead to the contamination of water systems.

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly.

  • Consult Institutional Guidelines: Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have procedures tailored to your location and facilities.

Quantitative Data Summary

For a comparative overview of disposal considerations for the functional groups present in this compound, refer to the table below.

Functional GroupKey Disposal HazardRecommended Disposal MethodIncompatible Waste Streams
Aldehyde Reactivity, potential for polymerizationNeutralization (if permissible by EHS), otherwise incineration.Acids, Oxidizing Agents, Bases
Phenyl Toxicity to aquatic lifeIncineration.Strong Oxidizers
Polyethylene Glycol (PEG) Generally low hazard, but can be contaminatedDisposal as non-hazardous waste if pure; incineration if contaminated.N/A (unless contaminated)
Boc-Protected Amine Generally stableDisposal as general organic solid waste; incineration.Strong Acids (can cause deprotection)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Non-Halogenated Organic Waste ppe->identify segregate Segregate from Incompatible Waste Streams (Acids, Oxidizers) identify->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' containerize->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

Personal protective equipment for handling Ald-Ph-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Ald-Ph-PEG4-NH-Boc, a heterobifunctional PROTAC linker. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations.

Immediate Safety and Hazard Information

This compound is a research-grade chemical whose toxicological properties have not been fully investigated. Based on the functional groups present (aldehyde, PEG, and Boc-protected amine) and data from similar compounds, it should be handled with care. The primary hazards are potential skin and eye irritation, and it may be harmful if inhaled or ingested. The aldehyde group suggests potential air and moisture sensitivity.

Key Precautions:

  • Handle in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and dark place, under an inert atmosphere if possible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended.Prevents skin contact with the chemical.
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles from entering the eyes and face.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Plan: From Receipt to Experiment

This section provides a step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

  • Storage: Store the compound at –20 °C in a dry and light-protected environment. For long-term stability, especially due to the aldehyde functionality, storing under an inert gas like argon or nitrogen is recommended.

Experimental Protocol: Handling the Compound

Due to the potential air and moisture sensitivity of the aldehyde group, the following procedures should be followed:

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas.

    • Use anhydrous solvents for all solutions.

  • Weighing:

    • Weigh the required amount of the compound in a closed container (e.g., a vial with a septum) to minimize atmospheric exposure.

    • Alternatively, weigh quickly on a balance inside the fume hood.

  • Dissolution and Transfer:

    • Use syringe techniques for transferring solutions to maintain an inert atmosphere.

    • Add anhydrous solvent to the vial containing the compound via a syringe.

    • After dissolution, withdraw the solution using a syringe and transfer it to the reaction vessel, which has been previously flushed with an inert gas.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Chemical Waste: Unused or waste this compound, as well as solutions containing the compound, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., the solvent used in the experiment). The rinsate must be collected as hazardous waste. After triple rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Do not pour down the drain.

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive & Inspect Container store Store at -20°C (Dry, Dark, Inert) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve transfer Transfer Solution (Syringe Technique) dissolve->transfer experiment Perform Experiment transfer->experiment collect_liquid Collect Liquid Hazardous Waste experiment->collect_liquid collect_solid Collect Solid Contaminated Waste experiment->collect_solid dispose Dispose via EHS/Licensed Contractor collect_liquid->dispose collect_solid->dispose

Caption: Workflow for handling this compound.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。